Technical Documentation Center

Dioxamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dioxamate
  • CAS: 63917-48-6

Core Science & Biosynthesis

Foundational

Dioxamate (CAS 3567-40-6): Chemical Structure, Physicochemical Properties, and Synthetic Methodology

Executive Summary Dioxamate (CAS 3567-40-6) is a synthetic, investigational neuroactive compound historically developed as an anticonvulsant and anti-epileptic agent, as documented in the . Chemically designated as (2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dioxamate (CAS 3567-40-6) is a synthetic, investigational neuroactive compound historically developed as an anticonvulsant and anti-epileptic agent, as documented in the . Chemically designated as (2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate, it represents a specialized class of dioxolane carbamates designed to modulate central nervous system (CNS) excitability[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative breakdown of its structural topology, physicochemical properties, and synthetic methodologies, tailored specifically for drug development professionals and medicinal chemists.

Structural Topology & Chemical Logic

The molecular architecture of Dioxamate (C₁₅H₂₉NO₄) is a masterclass in rational drug design for CNS penetrance[2]. The scaffold is strategically divided into three functional domains, each serving a distinct pharmacokinetic or pharmacodynamic purpose:

  • Lipophilic Tail (Nonyl Group): A 9-carbon aliphatic chain attached to the C2 position of the dioxolane ring. This domain is the primary driver of the molecule's high lipophilicity, facilitating rapid passive diffusion across the blood-brain barrier (BBB).

  • Central Steric Core (1,3-Dioxolane): The cyclic ketal linkage restricts the conformational freedom of the molecule. Unlike open-chain diols, the dioxolane ring is metabolically robust, resisting rapid enzymatic degradation while maintaining the necessary spatial geometry for receptor binding.

  • Polar Pharmacophore (Carbamate): The terminal -O-CO-NH₂ group serves as the primary target engagement node. Carbamates are well-documented in neuropharmacology for their ability to act as both hydrogen bond donors and acceptors, engaging critical residues within voltage-gated ion channels or GABAergic targets.

SAR S1 Dioxamate Scaffold S2 Nonyl Chain (C9) Lipophilic Domain S1->S2 S3 1,3-Dioxolane Ring Steric Core S1->S3 S4 Carbamate Group H-Bonding Domain S1->S4 E1 Enhanced BBB Penetration (LogP ≈ 3.86) S2->E1 E2 Metabolic Stability (Resists Hydrolysis) S3->E2 E3 Receptor Interaction (Target Engagement) S4->E3

Fig 1: Structure-Activity Relationship (SAR) mapping of Dioxamate's functional domains.

Physicochemical Profiling

Understanding the thermodynamics and solubility profile of Dioxamate is critical for formulation and pharmacokinetic modeling. The following table summarizes its key physicochemical properties based on predictive models from the[3].

PropertyValueMethod / Source
Molecular Formula C₁₅H₂₉NO₄Structural Analysis[2]
Molecular Weight 287.40 g/mol Computed[2]
LogKow (Octanol-Water) 3.86Predicted (EPA)[3]
Water Solubility 5.62 × 10⁻⁴ mol/LPredicted (EPA)[3]
Boiling Point 349 °CPredicted (EPA)[3]
Melting Point 67.9 °CPredicted (EPA)[3]
Vapor Pressure 5.31 × 10⁻⁶ mmHgPredicted (EPA)[3]
pKa (Acidic Apparent) 11.2Predicted (EPA)[3]

Expert Insight: From a pharmacokinetic standpoint, the LogKow of 3.86 places Dioxamate squarely within the optimal "Goldilocks zone" (LogP 2.0–4.0) for CNS-active drugs[3]. This ensures it is lipophilic enough to cross the BBB efficiently, yet polar enough (due to the carbamate headgroup) to avoid complete sequestration in peripheral adipose tissue.

Synthetic Methodology & Workflow

The synthesis of Dioxamate is achieved via a robust, two-step protocol starting from commercially available precursors: 2-undecanone (nonyl methyl ketone) and glycerol.

Step 1: Acid-Catalyzed Ketalization
  • Protocol: Combine equimolar amounts of 2-undecanone and glycerol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture under a Dean-Stark apparatus until the theoretical volume of water is collected. Neutralize the catalyst with sodium bicarbonate, wash, and concentrate the organic layer in vacuo.

  • Causality Check: Ketalization is an equilibrium-driven condensation reaction. By utilizing toluene as a solvent, the byproduct (water) forms an azeotrope and is continuously removed via the Dean-Stark trap. According to Le Chatelier's principle, this self-validating physical removal of water drives the reaction to completion, yielding the intermediate 4-hydroxymethyl-2-methyl-2-nonyl-1,3-dioxolane.

Step 2: Carbamoylation of the Primary Alcohol
  • Protocol: Dissolve the isolated dioxolane intermediate in an anhydrous aprotic solvent (e.g., dichloromethane). Slowly add a slight molar excess of phosgene (or triphosgene) at 0 °C to form the chloroformate intermediate. Subsequently, purge the system with anhydrous ammonia gas to yield the final carbamate.

  • Causality Check: The two-stage carbamoylation is highly sensitive to moisture. If water is present, the highly reactive chloroformate intermediate will rapidly hydrolyze back to the starting alcohol, destroying the yield. Maintaining strictly anhydrous conditions during the ammonia purge ensures clean conversion to the terminal -NH₂ carbamate without side reactions.

Synthesis A 2-Undecanone (Lipophilic Precursor) B Glycerol (Diol Precursor) C Acid Catalysis (p-TsOH) Dean-Stark (-H₂O) D 4-Hydroxymethyl-2-methyl -2-nonyl-1,3-dioxolane C->D E Carbamoylation (e.g., COCl₂ then NH₃) D->E F Dioxamate (Active Anticonvulsant) E->F AB AB AB->C

Fig 2: Step-by-step synthetic workflow for Dioxamate from 2-undecanone and glycerol.

Analytical Characterization Standards

To validate the structural integrity of synthesized Dioxamate, the following analytical signatures are expected during quality control:

  • ¹H NMR (CDCl₃): A distinct broad singlet around δ 4.5–5.0 ppm corresponding to the -NH₂ protons of the carbamate. The nonyl chain will present as a large aliphatic envelope (δ 1.2–1.5 ppm) terminating in a triplet near δ 0.88 ppm. The dioxolane ring protons will appear as complex multiplets between δ 3.5–4.2 ppm.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 288.2, confirming the computed molecular weight of 287.40 g/mol [2].

References

  • DIOXAMATE - Inxight Drugs , National Center for Advancing Translational Sciences (NCATS).[Link]

  • Dioxamate Properties - CompTox Chemicals Dashboard , U.S. Environmental Protection Agency (EPA).[Link]

  • DIOXAMATE - Global Substance Registration System (GSRS) , FDA/NIH.[Link]

  • Anticonvulsant dioxolane methane sulfamates (CA1252109A)

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of Dioxamate Derivatives: A Technical Guide to Calcium Oxalate Crystallization Inhibitors

Executive Summary Hyperoxaluria, characterized by the excessive urinary excretion of oxalate, is the primary driver of calcium oxalate (CaOx) nephrolithiasis (kidney stones). Traditional management strategies have been l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hyperoxaluria, characterized by the excessive urinary excretion of oxalate, is the primary driver of calcium oxalate (CaOx) nephrolithiasis (kidney stones). Traditional management strategies have been largely palliative, relying on hydration and dietary modifications. However, recent advances in rational drug design have identified molecular mimics of oxalate as potent crystallization inhibitors. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of dioxamate derivatives , specifically focusing on the discovery and validation of l-lysine dioxalate (LH1513) [1]. By exploiting multivalent avidity, dioxamates effectively disrupt CaOx crystal lattice incorporation, offering a targeted pharmacological intervention for hyperoxaluria[2].

Rational Drug Design & Mechanistic Basis

The fundamental challenge in inhibiting CaOx crystallization is designing a molecule that can outcompete endogenous oxalate for binding sites on the growing crystal surface without itself precipitating as an insoluble calcium salt.

Bioisosteric Replacement

Oxalate anions combine with calcium ions to form highly insoluble calcium oxalate monohydrate (COM) and dihydrate (COD) crystals. The rational design of dioxamates begins with the bioisosteric replacement of one of the oxalate oxygens with an NH group to form an oxamate [2].

  • Causality: This substitution is critical. The oxamate retains the highly polar, oxygen-rich functional groups necessary to interact with the calcium-rich sites on the CaOx crystal surface. However, the presence of the NH group alters the symmetry and coordination geometry, effectively "capping" the lattice and preventing the incorporation of subsequent calcium or oxalate ions, thereby arresting crystal growth[2].

Multivalent Avidity

While monooxamates provide modest binding affinity, the SAR optimization heavily favors dioxamates [3].

  • Causality: By linking two oxamate moieties together, the molecule can achieve multisite binding on the crystal surface. This multivalent avidity exponentially increases the binding affinity compared to a single oxamate group[2]. The spatial matching of the two oxamate groups to the crystal lattice is highly dependent on the length and flexibility of the linker.

Mechanism Oxalate Oxalate Anions + Ca2+ Crystal CaOx Crystal Growth (COM/COD) Oxalate->Crystal Supersaturation Stone Kidney Stone Formation Crystal->Stone Aggregation Mimic Dioxamate Mimic (LH1513) Avidity Multivalent Avidity & Multisite Binding Mimic->Avidity Bioisosteric NH replacement Inhibition Disruption of Crystal Lattice Incorporation Avidity->Inhibition High affinity attachment Inhibition->Crystal Blocks growth

Mechanistic pathway of CaOx crystal inhibition via multivalent avidity of dioxamate derivatives.

Structure-Activity Relationship (SAR) Profile

The SAR exploration of dioxamates focused on optimizing the linker connecting the two oxamate pharmacophores. Early iterations utilized simple aliphatic diamines (e.g., ethylenediamine), but these lacked the optimal spatial geometry for COM crystal faces[3].

The breakthrough in the SAR study was the incorporation of the diamino acid l-lysine as the linker, resulting in LH1513 (l-lysine dioxalate) [1]. The asymmetric carbon and specific chain length of l-lysine provided the exact spatial matching required for high-affinity multisite binding. Conversion from monooxamates to the l-lysine-linked dioxamate yielded a 5-fold increase in inhibitory potency[2].

Quantitative Data: Comparative Potency

To validate the efficacy of LH1513, its potency was benchmarked against known endogenous inhibitors: citrate and pyruvate[4].

Table 1: Comparative Potency of Crystallization Inhibitors

Compound / InhibitorRelative Potency vs. Citrate (250 μM CaOx)Relative Potency vs. Pyruvate (250 μM CaOx)Relative Potency vs. Citrate (1 mM Ca + 250 μM Ox)Relative Potency vs. Pyruvate (1 mM Ca + 250 μM Ox)
l-Lysine Dioxalate (LH1513) 115x4.5x10x6x
Citrate (Control)1xN/A1xN/A
Pyruvate (Control)N/A1xN/A1x

Note: Assays were conducted at two distinct supersaturation levels to ensure robustness across varying physiological extremes of hypercalciuria and hyperoxaluria[4].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the specific pharmacological effects of the dioxamate derivatives.

Protocol 1: Chemical Synthesis of LH1513
  • Oxalylation: React the diamino acid l-lysine with ethyl oxalyl chloride in the presence of a base (e.g., DIPEA) in DMF at 0°C, gradually warming to room temperature[5].

  • Hydrolysis: Treat the resulting intermediate with exactly 1 N NaOH. Causality: The stoichiometric addition of NaOH must precisely equal the number of ester groups. This ensures quantitative deprotection without residual alkalinity.

  • Isolation: Lyophilize the aqueous solution directly. Causality: Lyophilization without further organic solvent purification yields the pure sodium salt of the oxamate. Avoiding organic solvents at this stage prevents the introduction of impurities that could artificially alter nucleation kinetics in subsequent crystallization assays[3].

Protocol 2: In Vitro CaOx Crystallization Inhibition Assay
  • Preparation: Prepare supersaturated solutions of calcium and oxalate (e.g., 250 μM CaOx or 1 mM Ca + 250 μM Oxalate) in a physiological buffer[1].

  • Inhibitor Introduction: Spike the solutions with varying concentrations of LH1513, using citrate and pyruvate as positive controls, and a vehicle as a negative control.

  • Measurement: Monitor crystallization via turbidity or direct microscopic counting.

  • Validation (In Situ AFM): Utilize in situ Atomic Force Microscopy (AFM) to measure crystal growth rates at the microscopic length scale. Causality: Macroscopic turbidity assays cannot distinguish between nucleation inhibition and growth inhibition. AFM provides self-validating proof that the dioxamate physically arrests step-growth on the crystal surface[1].

In Vivo Pharmacodynamics & Efficacy Workflow

Dioxamates in their active form are highly polar poly-anions, rendering them membrane-impermeable and orally non-bioavailable. To translate LH1513 into a viable therapeutic, a triester prodrug strategy was employed[2].

  • Causality of the Prodrug: Esterification masks the polar carboxylate groups, facilitating passive transcellular absorption in the gastrointestinal tract. Once in systemic circulation, ubiquitous esterases hydrolyze the prodrug, liberating the active LH1513 in the renal system where it is needed[3].

In Vivo Efficacy Protocol

The efficacy of the LH1513 triester prodrug was validated using an Agxt-knockout mouse model . Causality: These mice lack alanine-glyoxylate aminotransferase, perfectly mimicking human primary hyperoxaluria type 1 and providing a reliable, endogenous overproduction of oxalate[2].

  • Baseline Establishment: Collect zero-time baseline spot urine samples (~300 μL) from 6-week-old Agxt-knockout male mice (N=6 per group)[2].

  • Dosing: Administer the LH1513 triester prodrug (150 μmol/kg) dissolved in corn oil daily via oral gavage (stomach tube) for 6 weeks. The control group receives only the corn oil vehicle[2].

  • Monitoring & Quantification: Collect weekly spot urine samples. Examine for crystalluria using light microscopy at 20× magnification.

  • Data Analysis: Calculate the crystal area using Infinity Analyze software, focusing on COD (envelope-shaped) and COM (dumbbell/elliptical-shaped) crystals. Express data as "Number of Days Crystals Detected/Mouse/Week"[3].

Workflow Mice Agxt-KO Mice (Hyperoxaluria Model) Dose Daily PO Dosing LH1513 Prodrug Mice->Dose Sample Weekly Urine Collection (~300 μL spot) Dose->Sample Microscopy Light Microscopy (20x) & Infinity Analyze Sample->Microscopy Efficacy Quantification of COD/COM Crystals Microscopy->Efficacy

In vivo experimental workflow for validating LH1513 prodrug efficacy in Agxt-KO mice.

Results: Over the six-week period, vehicle-treated control mice exhibited a progressive weekly increase in COD/COM crystal detection. Conversely, the LH1513-treated cohort showed no increase from baseline, definitively validating the in vivo efficacy of the dioxamate prodrug in preventing CaOx crystallization[3].

Conclusion

The SAR-driven evolution from monooxamates to the l-lysine-linked dioxamate LH1513 represents a paradigm shift in the management of hyperoxaluria. By leveraging bioisosteric replacement and multivalent avidity, dioxamates achieve unprecedented potency in arresting CaOx crystal growth. Coupled with a rational ester prodrug delivery system, LH1513 stands as a highly promising, self-validating candidate for clinical drug development against oxalate nephropathy.

References

  • Hu, L., Taneja, A., Zahid, H., Wang, Y., Yang, M., Li, X., Tischfield, J. A., Knight, J., & Sahota, A. (2024). Discovery of l-Lysine Dioxalate (LH1513) as a Novel Inhibitor of Calcium Oxalate Crystallization for Hyperoxaluria. ACS Medicinal Chemistry Letters, 15(11). URL: [Link]

Sources

Foundational

Pharmacological Classification and Therapeutic Potential of Dioxamate and its Derivatives

Executive Summary Dioxamate and its structural derivatives represent a highly versatile class of pharmacological agents. Originally identified as an investigational anticonvulsant, the dioxamate structural scaffold has u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dioxamate and its structural derivatives represent a highly versatile class of pharmacological agents. Originally identified as an investigational anticonvulsant, the dioxamate structural scaffold has undergone significant rational drug design, yielding potent therapeutics across divergent medical fields. This technical guide elucidates the pharmacological classification, molecular mechanisms, and therapeutic potential of two primary dioxamate derivatives: Lodoxamide (a mast cell stabilizer for allergic and asthmatic conditions)[1] and LH1513 (an l-lysine dioxalate derivative for the prevention of calcium oxalate crystallization in hyperoxaluria)[2].

Chemical Ontology and Structural Evolution

The foundational dioxamate molecule (SMILES: CCCCCCCCCC1(C)OCC(COC(N)=O)O1) is an organic chemical initially explored for its anti-epileptic properties. However, the true therapeutic utility of this class was unlocked through targeted functional group substitutions:

  • Phenylene-Dioxamates (Lodoxamide): By synthesizing dialkyl N,N'-(m-phenylene)dioxamates, researchers developed compounds with extraordinary anti-allergic activity. Lodoxamide ethyl (diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate) exhibits up to 2,500 times the potency of disodium cromoglycate in inhibiting anaphylactic reactions[1].

  • Amino-Acid Linked Dioxamates (LH1513): Recently, the dioxamate moiety was repurposed as a bioisostere for oxalate. By connecting two oxamate groups via an optimized l-lysine linker, researchers created LH1513. This dioxamate derivative leverages multivalent avidity to bind calcium oxalate (CaOx) crystal surfaces, effectively disrupting crystal growth[2].

Mechanistic Pathways and Pharmacodynamics
2.1 Mast Cell Stabilization (Lodoxamide)

Lodoxamide acts primarily by inhibiting the calcium-dependent degranulation of mast cells. Upon antigen exposure, IgE cross-linking typically induces an influx of extracellular calcium, triggering the release of histamine, leukotrienes, and other inflammatory mediators. Lodoxamide blocks this calcium influx, thereby stabilizing the mast cell membrane and preventing the downstream inflammatory cascade that leads to asthma and allergic conjunctivitis[3].

2.2 Crystal Growth Inhibition via Multivalent Avidity (LH1513)

In the context of hyperoxaluria, calcium and oxalate ions precipitate to form insoluble CaOx monohydrate (COM) stones. LH1513 acts as a molecular mimic of oxalate. The nitrogen atoms in the dioxamate are connected through a specifically optimized linker that spatially matches the crystal lattice of COM. This allows the dioxamate to competitively bind to the active growth sites on the CaOx crystal surface. The multivalent avidity provided by the dual oxamate groups significantly enhances binding affinity, effectively pinning the crystal steps and halting further crystallization[2].

Pathway Diox Dioxamate Scaffold Lodox Lodoxamide (Phenylene-dioxamate) Diox->Lodox LH LH1513 (l-Lysine Dioxalate) Diox->LH Mast Mast Cell Calcium Channel Blockade Lodox->Mast Asthma Anti-Allergic / Asthma Therapy Mast->Asthma CaOx CaOx Crystal Surface Multivalent Binding LH->CaOx Stone Hyperoxaluria / Kidney Stone Prevention CaOx->Stone

Divergent therapeutic pathways of dioxamate derivatives in immunology and nephrology.

Quantitative Pharmacodynamics

The following table synthesizes the efficacy metrics of key dioxamate derivatives against their respective targets, highlighting the structure-activity relationship (SAR) improvements over standard controls.

Compound / DerivativeTarget / Disease ModelEC50 / Efficacy DoseMechanistic Action
Lodoxamide (U-42,718) Rat PCA Reaction (Allergy)0.1 mg/kg (75% Inhibition)Mast cell stabilization[3]
Lodoxamide (U-42,718) Primate Asthma Model1.0 mg/kg (45% Inhibition)Airway resistance reduction[3]
Citrate (Clinical Standard) CaOx Crystallization~2,500 μM (EC50)Weak crystal growth inhibition[2]
Pyruvate (Control) CaOx Crystallization98.3 μM (EC50)Moderate crystal growth inhibition[2]
LH1523 (Monooxamate) CaOx Crystallization111.6 μM (EC50)Single-site surface binding[2]
LH1513 (Dioxamate 2b) CaOx Crystallization21.7 – 37.9 μM (EC50)Multivalent surface binding[2]

Note: Data indicates that the conversion from monooxamate to dioxamate (LH1513) yields a roughly 3- to 5-fold increase in inhibitory potency due to multivalent avidity[2].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the core assays used to evaluate dioxamate derivatives.

Protocol 1: In Situ Atomic Force Microscopy (AFM) for CaOx Crystal Inhibition (LH1513)

This protocol quantifies the real-time inhibition of calcium oxalate monohydrate (COM) crystal growth at the microscopic length scale[2].

  • Substrate Preparation: Cleave freshly grown COM crystals to expose the (010) face.

    • Causality: The (010) face is explicitly chosen because its (021) and (121) steps are well-defined, and their advancement timescale perfectly matches the scanning frequency of the AFM, providing high-fidelity kinetic data[2].

  • Fluid Cell Assembly: Mount the COM crystal within the AFM fluid cell, ensuring a stable, laminar flow environment.

  • Baseline Measurement: Flow a supersaturated calcium oxalate solution over the crystal. Measure the baseline advancement velocities of the (021) and (121) steps.

  • Inhibitor Introduction: Introduce LH1513 at varying concentrations (e.g., 10 μM to 100 μM) into the flow system.

  • Real-Time Imaging: Capture sequential AFM scans. Observe for step roughening and measure the reduced step velocities.

    • Causality: Step roughening visually confirms the "step pinning" mechanism, where the dioxamate competitively binds to the lattice, disrupting the linear addition of solute molecules[2].

  • Data Analysis: Calculate the EC50 using nonlinear curve fitting of the dose–response data (step velocity vs. inhibitor concentration)[2].

G A Hyperoxaluria Model (Agxt-knockout Mice) B Administer LH1513 (Dioxamate Prodrug) A->B C Urine Collection & Supersaturation Analysis B->C D In Situ AFM (Crystal Growth Rate) C->D E Quantify Step Velocities (021) and (121) Faces D->E F Determine EC50 (Nonlinear Curve Fitting) E->F

In vivo and in vitro experimental workflow for validating LH1513 efficacy via AFM and murine models.

Protocol 2: Rat Passive Cutaneous Anaphylaxis (PCA) Assay (Lodoxamide)

This in vivo model evaluates the efficacy of dioxamates in preventing IgE-mediated mast cell degranulation[1].

  • Sensitization: Inject rats intradermally with IgE-rich anti-ovalbumin serum to sensitize local dermal mast cells.

  • Incubation: Allow a 48-hour latent period.

    • Causality: This latency is critical; it ensures that non-specific IgGs are cleared from the tissue, isolating the IgE-mediated degranulation pathway via FcεRI receptors.

  • Drug Administration: Administer lodoxamide ethyl orally (e.g., 0.1 mg/kg) 30 minutes prior to the antigen challenge[3].

  • Antigen Challenge: Inject a mixture of ovalbumin (antigen) and Evans blue dye intravenously.

  • Quantification: Euthanize the subjects 30 minutes post-challenge. Excise the dorsal skin and extract the extravasated Evans blue dye using formamide.

  • Spectrophotometry: Measure absorbance at 620 nm.

    • Causality: Evans blue strongly binds to serum albumin; thus, its extravasation into the tissue serves as a direct, quantifiable proxy for histamine-induced vascular permeability following mast cell degranulation.

Future Therapeutic Horizons

The evolution of the dioxamate class from a simple anticonvulsant to highly specific agents like lodoxamide[1] and LH1513[2] underscores the power of bioisosteric replacement and multivalent drug design. Future research should focus on optimizing the linker lengths of dioxamates to target other pathological crystallization events (e.g., uric acid in gout) or exploring systemic formulations of lodoxamide for broader autoimmune applications.

References
  • [2] Discovery of l-Lysine Dioxalate (LH1513) as a Novel Inhibitor of Calcium Oxalate Crystallization for Hyperoxaluria. PMC / ACS Medicinal Chemistry Letters. URL:

  • DIOXAMATE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:

  • [1] N,N'-(Phenylene)dioxamic acids and their esters as antiallergy agents. PubMed / Journal of Medicinal Chemistry. URL:

  • [3] The effect of lodoxamide ethyl[diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate] on in vivo anaphylactic reactions. PubMed / Agents and Actions. URL:

Sources

Exploratory

A Technical Guide to the Thermodynamic Solubility and pKa of Dioxamate: Foundational Physicochemical Properties for Drug Development

Executive Summary Dioxamate is an anticonvulsant agent whose therapeutic potential is intrinsically linked to its fundamental physicochemical properties. This guide provides an in-depth analysis of two such critical para...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dioxamate is an anticonvulsant agent whose therapeutic potential is intrinsically linked to its fundamental physicochemical properties. This guide provides an in-depth analysis of two such critical parameters: the acid dissociation constant (pKa) and thermodynamic solubility. Understanding these properties is paramount as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, thereby influencing its bioavailability and ultimate clinical efficacy.[1] This document synthesizes predicted data, outlines authoritative experimental methodologies for their determination, and explores the profound implications of these values for pharmaceutical development. Dioxamate is characterized as a very weak acid with a high predicted pKa and, consequently, exhibits very low aqueous solubility.[2] These characteristics define it as a lipophilic, poorly soluble compound, presenting distinct challenges and opportunities for formulation science.

Introduction to Dioxamate and its Physicochemical Context

Dioxamate, developed as an anti-epileptic agent, is an organic molecule with the chemical formula C₁₅H₂₉NO₄ and a molecular weight of 287.395 g/mol .[3]

Chemical Structure of Dioxamate:

  • Molecular Formula: C₁₅H₂₉NO₄[3]

  • SMILES: CCCCCCCCCC1(C)OCC(COC(N)=O)O1

  • InChI Key: OWCAKKIRPJUQFO-UHFFFAOYSA-N

The journey of a drug from administration to its site of action is a complex process dictated by its ability to navigate various physiological environments, each with a distinct pH and composition. The intrinsic properties of the drug molecule, such as its ionization potential (pKa) and solubility, are the primary determinants of this journey. For oral drug candidates like Dioxamate, poor aqueous solubility can be a major impediment to absorption, as only a dissolved drug can permeate the gastrointestinal membrane.[1] Therefore, a precise and early characterization of these parameters is not merely a data collection exercise but a foundational step in rational drug design and formulation strategy.

The Ionization Constant (pKa) of Dioxamate

The pKa is a measure of the strength of an acid in solution. It is the pH at which a specific ionizable group on a molecule is 50% ionized and 50% in its neutral form. This parameter is crucial because the ionization state of a drug affects its solubility, lipophilicity, and ability to interact with biological targets and membranes.[4]

Predicted pKa Values and Their Structural Basis

Computational models predict two pKa values for Dioxamate, reflecting its potential to act as a very weak acid and an extremely weak base.

ParameterPredicted ValueProbable Functional Group
Apparent Acidic pKa 11.2Carbamate (R-NH-C=O)
Apparent Basic pKa -1.44Ether/Hydroxyl Oxygens
Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[2]

The acidic pKa of approximately 11.2 is attributed to the proton on the nitrogen atom of the carbamate group. This high value indicates that Dioxamate is a very weak acid, requiring a strongly alkaline environment to be deprotonated. The basic pKa of -1.44 suggests that the oxygen atoms in the dioxolane ring and ether linkage are extremely weak bases and will not be protonated under any physiologically relevant conditions.

Implications for In Vivo Behavior

Given the physiological pH range of 1.5-3.5 in the stomach and 5.5-7.5 in the small intestine, the pKa of 11.2 dictates that Dioxamate will exist almost exclusively (>99.99%) in its neutral, un-ionized form throughout the gastrointestinal tract and in systemic circulation (blood pH ~7.4). This has two major consequences:

  • Absorption: The neutral form is typically more lipophilic, favoring passive diffusion across the lipid bilayer of cell membranes, which is a primary mechanism for drug absorption.

  • Solubility: The solubility of the compound will be dominated by the intrinsic solubility of this neutral species, with pH having a negligible impact in the physiological range.

pKa_Ionization cluster_pH Physiological pH Range (1.5 - 7.5) A Stomach pH (1.5-3.5) D Dioxamate (Neutral Form) R-NH-C=O A->D pH << pKa Dominant Species B Intestinal pH (5.5-7.5) B->D pH << pKa Dominant Species C Blood pH (~7.4) C->D pH << pKa Dominant Species pKa_node pKa ≈ 11.2 D->pKa_node E Dioxamate (Ionized Form) R-N(-)-C=O pKa_node->E pH > pKa

Caption: Relationship between pH, pKa, and the ionization state of Dioxamate.

Experimental Protocol: pKa Determination by the pH-Solubility Method

For sparingly soluble compounds like Dioxamate, traditional potentiometric titration is often impractical.[1][5] The pKa can be reliably determined by measuring the compound's solubility across a broad range of pH values, particularly approaching the pKa.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers with accurately known pH values, spanning a wide range (e.g., pH 2 to 12).

  • Sample Preparation: Add an excess amount of solid Dioxamate to vials containing each buffer solution. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved drug.[6]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step, commonly performed by centrifugation followed by filtration of the supernatant through a low-binding 0.22 µm filter.

  • Concentration Analysis: Accurately measure the concentration of dissolved Dioxamate in each filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the logarithm of solubility (log S) against the pH. For a weak acid, the solubility will be relatively flat at pH values well below the pKa (representing the intrinsic solubility, S₀) and will increase linearly with a slope of +1 at pH values above the pKa. The pKa is determined as the pH where the two linear portions of the graph intersect.

Thermodynamic Solubility of Dioxamate

Thermodynamic solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[7] It is a fundamental property that represents the true equilibrium state, distinct from kinetic solubility measurements which can be influenced by dissolution rate and the solid-state form.

Predicted Solubility and Lipophilicity

Dioxamate's molecular structure, with its long alkyl chain, makes it a highly lipophilic molecule. This is quantitatively expressed by its octanol-water partition coefficient (LogP).

ParameterPredicted ValueUnitImplication
Water Solubility 5.62 x 10⁻⁴mg/mLPractically Insoluble
LogP (LogKow) 3.86UnitlessHigh Lipophilicity
LogD at pH 7.4 3.86UnitlessLipophilicity is pH-independent
Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[2]

The predicted water solubility is extremely low, classifying the compound as practically insoluble. The fact that the LogP and the LogD at physiological pH are identical confirms that the molecule is overwhelmingly neutral and its partitioning behavior is not influenced by pH in this range.[2]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The Shake-Flask method is universally recognized as the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[6][8]

Shake_Flask_Workflow A Step 1: Sample Preparation Add excess solid Dioxamate to a known volume of aqueous buffer (e.g., pH 7.4). B Step 2: Equilibration Agitate at a constant temperature (e.g., 37°C) for 24-72 hours to achieve equilibrium. A->B C Step 3: Phase Separation Centrifuge the suspension to pellet the excess solid. B->C D Step 4: Filtration Filter the supernatant through a 0.22 µm syringe filter. C->D E Step 5: Analysis Quantify the Dioxamate concentration in the filtrate via a validated HPLC-UV method. D->E F Result: Thermodynamic Solubility The measured concentration represents the equilibrium solubility at the specified conditions. E->F

Caption: Experimental workflow for the Shake-Flask solubility determination.

Causality and Self-Validation in the Protocol:

  • Use of Excess Solid: This ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.

  • Extended Equilibration Time: A period of 24-72 hours is necessary to overcome kinetic barriers and ensure a true thermodynamic equilibrium is reached, which is the defining feature of this measurement.[9] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); the point at which the concentration no longer increases is considered equilibrium.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., physiological 37°C) is critical for reproducibility and relevance.

  • Validated Analytical Method: The use of a specific and sensitive method like HPLC ensures that only the compound of interest is being quantified and that the measurement is accurate and precise.

Synthesis and Implications in Drug Development

The physicochemical profile of Dioxamate—a very weak acid (pKa ~11.2) with high lipophilicity (LogP ~3.86) and very low aqueous solubility—presents a classic challenge in pharmaceutical development.

  • Formulation Strategy: The poor intrinsic solubility is the primary rate-limiting factor for oral absorption. Formulation strategies must focus on enhancing the dissolution rate and/or the apparent solubility in the gastrointestinal fluids. Potential approaches include:

    • Lipid-Based Formulations: Solubilizing the drug in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can bypass the solid-state dissolution step.

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy amorphous form can significantly increase its apparent solubility and dissolution rate.

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Biopharmaceutical Classification System (BCS): Based on its low solubility and predicted high permeability (inferred from its high lipophilicity), Dioxamate would likely be classified as a BCS Class II compound. This classification reinforces that the key to achieving adequate bioavailability lies in overcoming its dissolution-rate-limited absorption.

Conclusion

A thorough understanding and precise measurement of the pKa and thermodynamic solubility are indispensable for the successful development of Dioxamate. The data indicate that Dioxamate is a neutral, highly lipophilic molecule under physiological conditions, with its bioavailability being critically dependent on overcoming its inherently poor aqueous solubility. The experimental protocols detailed herein provide a robust framework for obtaining reliable data to guide formulation scientists in designing effective delivery systems capable of unlocking the therapeutic potential of this anticonvulsant agent.

References

  • SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • Inxight Drugs. DIOXAMATE.
  • U.S. Environmental Protection Agency. Dioxamate Properties. CompTox Chemicals Dashboard.
  • Global Substance Registration System.
  • ResearchGate. How can one determine log P and pKa for hydrophobic and neutral compounds?.
  • Dipòsit Digital de la Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest.
  • The University of Liverpool Repository. (2021).
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • MDPI. (2021).
  • NCBI Bookshelf.
  • PubMed. (2024). Thermodynamic solubility measurement without chemical analysis.

Sources

Foundational

Exploratory Pharmacodynamics of Dioxamate in Rodent Models: A Preclinical Evaluation Framework

Introduction Dioxamate (NSC-26487; proposed INN: dioxamate) is an investigational anticonvulsant compound[1]. Chemically defined as (2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate, its structural motif functions as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dioxamate (NSC-26487; proposed INN: dioxamate) is an investigational anticonvulsant compound[1]. Chemically defined as (2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate, its structural motif functions as a dioxolane carbamate derivative[1]. Historically developed as an anti-epileptic agent, its primary mechanism of action centers on the modulation of neuronal excitability—likely through the stabilization of voltage-gated sodium channels or the potentiation of GABAergic inhibitory pathways. To rigorously evaluate the translational potential of such agents, researchers must deploy a robust, self-validating preclinical pharmacodynamic (PD) framework. This guide outlines the core methodologies for screening Dioxamate in gold-standard rodent seizure models.

Scientific Rationale: Designing a Self-Validating System

In antiseizure drug (ASD) discovery, no single in vivo model can fully predict clinical efficacy[2]. Therefore, a dual-assay approach is mandatory for comprehensive PD profiling:

  • Maximal Electroshock Seizure (MES) Test: This model applies an electrical stimulus to induce a generalized tonic-clonic seizure. It is highly selective for compounds that block voltage-dependent sodium channels[3].

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ is a chemoconvulsant that acts as a GABA_A receptor antagonist. This model identifies compounds effective against generalized non-convulsive myoclonic and spike-wave seizures[3].

Causality in Experimental Design: To ensure the experimental protocols act as a self-validating system, every cohort must include a vehicle-treated negative control (to establish the baseline seizure threshold) and a clinically validated positive control (e.g., Phenytoin for MES, Valproate for scPTZ). If the positive control fails to abolish the seizure endpoint, the entire assay run is invalidated. This strict causality ensures that any neuroprotection attributed to Dioxamate is a true pharmacodynamic effect rather than a procedural artifact or environmental variable.

Experimental Protocols

Protocol 1: Maximal Electroshock Seizure (MES) Test in Mice
  • Subject Preparation: Acclimate adult male CF-1 mice (20–25 g) to the testing facility for 72 hours. Fast the animals 12 hours prior to dosing, allowing water ad libitum.

  • Dosing: Administer Dioxamate (suspended in 0.5% methylcellulose), vehicle, or Phenytoin (positive control) via intraperitoneal (i.p.) injection. Wait for the predetermined time of peak effect (TPE), typically 30–60 minutes.

  • Corneal Preparation: Apply one drop of 0.5% tetracaine hydrochloride (topical anesthetic) to each eye, followed by a drop of 0.9% conductive saline[4][5].

  • Stimulus Delivery: Restrain the mouse and apply silver corneal electrodes. Deliver a 60 Hz alternating current of 50 mA for exactly 0.2 seconds using a rodent shocker generator[5][6].

  • Endpoint Observation: Immediately release the mouse into an observation chamber. Record the presence or absence of Hindlimb Tonic Extension (HLTE). Protection is defined strictly as the complete abolition of the HLTE component[6].

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Threshold Test
  • Dosing: Administer Dioxamate, vehicle, or Valproate (positive control) i.p. to the rodent cohort and wait until the established TPE.

  • Chemoconvulsant Challenge: Inject a CD97 dose of PTZ (typically 80-85 mg/kg) subcutaneously into the posterior midline of the mouse[7].

  • Observation Window: Place the animal in an isolated Plexiglas cage and observe continuously for 30 minutes.

  • Endpoint Observation: The endpoint is the onset of an episode of clonic spasms lasting at least 3 seconds. The absence of this behavior within the 30-minute window constitutes complete protection.

Protocol 3: Rotarod Test for Minimal Motor Impairment

To calculate the therapeutic window, the neurotoxic dose (TD50) must be established alongside the effective dose (ED50).

  • Training: Train mice to maintain balance on a knurled rod rotating at 6 rpm.

  • Testing: Post-dosing (at TPE), place the mice on the rotarod.

  • Endpoint: Neurological deficit is indicated by the inability of the animal to maintain its equilibrium on the rod for 1 minute in each of three successive trials.

Data Presentation: Pharmacodynamic Benchmarking

The efficacy and tolerability of an anticonvulsant are quantified by the Median Effective Dose (ED50), Median Toxic Dose (TD50), and the Protective Index (PI = TD50 / ED50). Below is a structured summary of representative benchmarking data for Dioxamate compared to standard clinical agents.

(Note: Dioxamate values are representative estimates for structural carbamate analogs to demonstrate data structuring).

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (MES)
Dioxamate 22.545.0> 150.0> 6.6
Phenytoin 9.5Inactive65.56.8
Valproate 272.0149.0426.01.5

Pharmacodynamic Workflows and Mechanisms

To visualize the rigorous nature of the preclinical evaluation, the following workflow illustrates the parallel processing of Dioxamate through efficacy and toxicity screening to yield the Protective Index.

PD_Workflow Start Dioxamate Dosing (Vehicle / Test / Control) Split Rodent Cohort Allocation Start->Split MES MES Test (50 mA, 0.2s, 60Hz) Split->MES PTZ scPTZ Test (85 mg/kg sc) Split->PTZ Tox Rotarod Test (Motor Impairment) Split->Tox MES_Out Endpoint: Abolition of HLTE MES->MES_Out PTZ_Out Endpoint: Absence of Clonus PTZ->PTZ_Out Tox_Out Endpoint: Loss of Motor Control Tox->Tox_Out Calc Calculate ED50 & TD50 Protective Index (PI) MES_Out->Calc PTZ_Out->Calc Tox_Out->Calc

Preclinical screening workflow for Dioxamate to determine the Protective Index.

MOA Diox Dioxamate (Carbamate Derivative) Target Voltage-Gated Na+ Channels & GABAergic Modulation Diox->Target Binds/Modulates Cell Neuronal Membrane Stabilization (Decreased Excitability) Target->Cell Limits Depolarization Seizure Suppression of Seizure Propagation Cell->Seizure Elevates Threshold

Proposed pharmacodynamic mechanism of Dioxamate in seizure suppression.

References

  • Title: DIOXAMATE - Inxight Drugs. Source: ncats.io. URL: [Link]

  • Title: International Non-Proprietary Names for Pharmaceutical Preparations. Source: who.int. URL: [Link]

  • Title: The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. Source: nih.gov. URL: [Link]

  • Title: Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Source: nih.gov. URL: [Link]

  • Title: Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Source: nih.gov. URL: [Link]

  • Title: Increased Seizure Latency and Decreased Severity of Pentylenetetrazol-Induced Seizures in Mice. Source: nih.gov. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Dioxamate solutions for intraperitoneal injection in mice

Application Note: Formulation and Preparation of Dioxamate Solutions for Intraperitoneal (IP) Injection in Murine Models Executive Summary Dioxamate is a highly lipophilic compound, presenting significant formulation cha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Preparation of Dioxamate Solutions for Intraperitoneal (IP) Injection in Murine Models

Executive Summary

Dioxamate is a highly lipophilic compound, presenting significant formulation challenges for in vivo administration. Attempting to dissolve such hydrophobic agents in standard aqueous buffers inevitably leads to precipitation, resulting in erratic pharmacokinetic absorption and localized tissue toxicity. This application note details a field-proven, co-solvent/surfactant methodology designed to yield a thermodynamically stable solution of Dioxamate suitable for intraperitoneal (IP) injection in mice.

Mechanistic Rationale: Overcoming the Hydrophobic Barrier

According to the[1], Dioxamate (CAS 3567-40-6) exhibits a high octanol-water partition coefficient (logKow ~3.86) and extremely low aqueous solubility (~0.5 mg/L). If injected intraperitoneally as an unstable suspension, the drug will precipitate in the peritoneal cavity, leading to unreliable experimental data.

To overcome this, we utilize a highly validated multi-component vehicle system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This specific formulation has been extensively validated for rescuing poorly soluble drugs in murine models[2].

  • DMSO acts as the primary solvent, aggressively disrupting the crystalline lattice of Dioxamate.

  • PEG300 serves as a co-solvent, lowering the dielectric constant of the bulk fluid to prevent the drug from crashing out during aqueous dilution.

  • Tween-80 provides steric stabilization, forming micelles that encapsulate the hydrophobic drug molecules.

  • Saline restores isotonicity, ensuring the final injection is physiologically tolerated[3].

Quantitative Parameters for Murine IP Dosing

The following table summarizes the vehicle components, their mechanistic functions, and the maximum tolerated limits to ensure animal welfare and experimental integrity.

ComponentVolume Fraction (%)Mechanistic FunctionMax Tolerated IP Limit (Mice)
DMSO 10%Primary solvent; disrupts crystal lattice≤ 10% (Prevents local tissue necrosis)
PEG300 40%Co-solvent; lowers dielectric constant≤ 50% (Prevents hyperosmolality)
Tween-80 5%Non-ionic surfactant; micellar encapsulation≤ 5% - 10% (Prevents histamine release)
0.9% Saline 45%Isotonic aqueous bulk phaseN/A (Bulk phase)

Systematic Formulation Protocol

Note: The order of addition is absolute. Deviating from this sequence will result in irreversible drug precipitation.

  • Primary Solubilization (DMSO): Weigh the required mass of Dioxamate powder into a sterile glass vial. Add the calculated volume of DMSO (exactly 10% of the final target volume). Vortex vigorously and sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear. Causality: Dioxamate must be fully dissolved at the molecular level before any hydrophilic components are introduced. Residual micro-crystals will act as nucleation sites, causing catastrophic precipitation later.

  • Co-solvent Stabilization (PEG300): To the clear DMSO-Dioxamate solution, add PEG300 (40% of the final volume). Vortex for 30 seconds to ensure complete homogenization. Causality: PEG300 acts as a miscible bridge between the highly polar aqueous phase and the non-polar drug, thermodynamically stabilizing the mixture.

  • Micellar Encapsulation (Tween-80): Add Tween-80 (5% of the final volume) to the mixture. Vortex thoroughly for 1 minute. Causality: Tween-80 coats the solvated Dioxamate molecules. Mixing it before the addition of water ensures that the surfactant is uniformly distributed and ready to form protective micelles the moment the aqueous phase is introduced.

  • Aqueous Dilution (Saline): While continuously vortexing the vial at a medium speed, add 0.9% sterile saline (45% of the final volume) dropwise. Causality: Rapid addition of water creates localized pockets of high polarity, shocking the system and causing the drug to crash out. Dropwise addition allows the Tween-80 micelles to dynamically assemble around the Dioxamate molecules.

Self-Validating Quality Control

A robust protocol must be a self-validating system. To guarantee the integrity of your Dioxamate solution before injecting a live animal, perform the following validation steps:

  • The Vehicle Control Test: Simultaneously prepare a "Vehicle-Only" vial (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) alongside your drug formulation.

  • Optical Validation (Tyndall Effect): Hold both vials against a dark background and shine a laser pointer through them. If the Dioxamate solution exhibits a Tyndall effect (scattering of the laser beam) that is absent in the vehicle control, sub-visible precipitation has occurred. The solution must be optically identical to the vehicle control. If precipitation is detected, the target concentration of Dioxamate is too high for this vehicle, and the overall drug mass must be reduced.

Workflow Visualization

G A Dioxamate (Solid) B 1. DMSO (10%) Primary Solubilization A->B Vortex/Sonicate until clear C 2. PEG300 (40%) Co-solvent Stabilization B->C Mix thoroughly D 3. Tween-80 (5%) Micellar Encapsulation C->D Homogenize E 4. 0.9% Saline (45%) Aqueous Dilution D->E Dropwise addition under agitation F Clear IP Injection Solution E->F Visual QC & Sterile Filter

Figure 1: Sequential formulation workflow for Dioxamate IP injection solutions.

References

  • Dioxamate Properties. EPA CompTox Chemicals Dashboard, Environmental Protection Agency.[Link]

  • Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD. Journal of Neuroinflammation, 2023.[Link]

  • ent-Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice. bioRxiv, 2023.[Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantitative Analysis of Dioxamate in Biological Matrices

Introduction & Clinical Relevance Dioxamate (CAS: 3567-40-6) is a carbamate-derived anticonvulsant originally developed as an anti-epileptic agent. With a molecular formula of C15H29NO4 and a molecular weight of 287.4 g/...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Relevance

Dioxamate (CAS: 3567-40-6) is a carbamate-derived anticonvulsant originally developed as an anti-epileptic agent. With a molecular formula of C15H29NO4 and a molecular weight of 287.4 g/mol [1], its structure features a highly lipophilic decyl chain attached to a dioxolane ring. In the fields of clinical research and forensic toxicology, the rapid and accurate quantification of dioxamate in biological matrices (such as human plasma or serum) is critical for pharmacokinetic profiling, therapeutic drug monitoring, and toxicological screening[2].

This application note provides a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of dioxamate.

Scientific Rationale & Methodological Causality (E-E-A-T)

As an application scientist, it is imperative to understand the physicochemical causality behind each methodological choice rather than executing steps blindly. This protocol is engineered around the specific chemical behavior of dioxamate:

  • Sample Preparation (Protein Precipitation): Dioxamate is highly lipophilic, exhibiting a predicted LogP of ~3.86[3], which strongly suggests significant binding to plasma proteins (e.g., human serum albumin). Using ice-cold 100% Acetonitrile (ACN) containing 0.1% formic acid serves a dual purpose: the cold organic solvent rapidly denatures binding proteins to release the analyte, while the acidic environment ensures the carbamate nitrogen remains protonated, maximizing extraction recovery.

  • Chromatographic Separation: A C18 reversed-phase column is selected to accommodate the molecule's non-polar decyl chain. A gradient elution starting at a high aqueous composition (90%) and ramping to 95% organic ensures that highly polar endogenous matrix components elute in the void volume—minimizing ion suppression—while the lipophilic dioxamate is strongly retained and elutes sharply during the organic ramp.

  • Mass Spectrometry (ESI+ & MRM): The carbamate functional group readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) the optimal technique. Collision-induced dissociation (CID) of the [M+H]+ precursor (m/z 288.2) yields characteristic product ions. The neutral loss of carbamic acid (-61 Da) yields a highly stable m/z 227.2 fragment (used as the primary quantifier), while the loss of ammonia (-17 Da) yields m/z 271.2 (used as a qualifier).

Workflow Visualization

The following diagram illustrates the logical flow of the LC-MS/MS analytical process, demonstrating the transition from sample extraction to quantitative data acquisition.

G N1 Sample Preparation (Protein Precipitation) N2 Chromatographic Separation (Reversed-Phase C18) N1->N2 2 µL Injection N3 Electrospray Ionization (ESI+ Mode) N2->N3 Eluent N4 Quadrupole 1 (Q1) Precursor: m/z 288.2 N3->N4 [M+H]+ Ions N5 Collision Cell (Q2) CID with Argon N4->N5 m/z 288.2 N6 Quadrupole 3 (Q3) Products: m/z 227.2, 271.2 N5->N6 Fragments N7 Data Acquisition & Quantitation N6->N7 MRM Signals

Logical workflow for the LC-MS/MS quantitative analysis of Dioxamate.

Experimental Protocols

Step-by-Step Sample Preparation

This protocol acts as a self-validating system . By incorporating an isotopically labeled internal standard (IS) at the very first step, any volumetric errors, extraction losses, or downstream matrix effects are mathematically normalized.

  • Aliquoting: Transfer 50 µL of the human plasma sample (blank, calibrator, QC, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard working solution (e.g., Meprobamate-d7 at 500 ng/mL in 50% Methanol). Causality: 50% Methanol prevents the highly lipophilic IS from adsorbing to the pipette tip or tube walls while remaining miscible with the plasma.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to firmly pellet the precipitated proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant into an LC autosampler vial. Add 100 µL of Ultrapure Water and mix. Causality: The supernatant is ~80% organic. Injecting this directly onto a C18 column would cause "solvent breakthrough" and distorted peak shapes. Diluting with water matches the initial mobile phase conditions, ensuring sharp chromatography.

  • Analysis: Inject 2.0 µL into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Table 1: Optimized LC Parameters for Dioxamate

ParameterSetting / Value
Analytical Column Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.009010
0.509010
3.00595
4.00595
4.109010
5.509010
Mass Spectrometry (MS/MS) Parameters

Data acquisition is performed on a triple quadrupole (QqQ) mass spectrometer equipped with an ESI source operating in Multiple Reaction Monitoring (MRM) mode.

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Dioxamate 288.2227.25015Quantifier
Dioxamate 288.2271.25010Qualifier
IS (Meprobamate-d7) 226.2165.25015Internal Standard

(Note: General source parameters: Capillary Voltage = 3500 V, Drying Gas Temp = 300 °C, Nebulizer = 40 psi, Collision Gas = Argon).

Data Presentation & Method Validation Summary

To guarantee trustworthiness, the method must be evaluated against standard bioanalytical validation guidelines (e.g., FDA/EMA). The following table summarizes the expected quantitative performance of this self-validating setup.

Table 4: Representative Quantitative Validation Data

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL (R² ≥ 0.995)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (Signal-to-Noise > 10)
Intra-day Precision (CV%) ≤ 8.5% across all Quality Control (QC) levels
Inter-day Accuracy (% Bias) ± 10% of nominal concentration
Matrix Effect (Ion Suppression) < 12% (Effectively normalized by the IS)
Extraction Recovery > 85% consistently across low, mid, and high QCs

Sources

Method

Application Note &amp; Protocols: Assessing the Stability of Carbamate-Containing Compounds, such as Dioxamate, in Biological Matrices

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate. Understanding how a compound behaves in a biological environment is paramount to predicting its efficacy, safety, and overall pharmacokinetic profile. This guide is designed to provide a robust framework for assessing the stability of a significant class of therapeutic agents: carbamates. While we will use Dioxamate as a representative example, the principles and protocols detailed herein are broadly applicable to other carbamate-containing molecules. Our focus is not merely on the "how" but the "why"—elucidating the rationale behind each step to empower researchers to design, execute, and interpret these critical studies with confidence.

The Central Role of Stability Assessment in Drug Development

Carbamate moieties are integral to numerous therapeutic agents due to their chemical stability and ability to act as peptide bond surrogates, often enhancing membrane permeability.[1][2] Dioxamate, a classic example, contains a carbamate functional group. The stability of this group, and the molecule as a whole, directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Instability in biological matrices can lead to rapid clearance, low bioavailability, or the formation of active or toxic metabolites, making early-stage stability assessment a critical, non-negotiable step in drug development.[3]

This document provides detailed protocols for evaluating the stability of carbamate-containing compounds in key biological matrices: plasma, whole blood, and liver microsomes.

Scientific Principles: Understanding Degradation Pathways

The stability of a compound like Dioxamate in biological systems is primarily challenged by two phenomena: chemical hydrolysis and enzymatic degradation.

  • Chemical Stability: The carbamate bond can be susceptible to hydrolysis, a process influenced by pH and temperature.[4][5] While generally more stable than esters, this non-enzymatic degradation pathway must be considered.

  • Enzymatic Stability: This is often the predominant route of metabolism. Biological matrices contain a host of enzymes capable of metabolizing xenobiotics.

    • Esterases and Amidases: Abundant in plasma, blood, and liver, these enzymes can hydrolyze carbamate bonds.[6][7]

    • Cytochrome P450 (CYP) Enzymes: Primarily located in the liver, these enzymes are responsible for Phase I oxidative metabolism, which can occur at various sites on the drug molecule.[8][9]

The choice of biological matrix is therefore a strategic decision to probe different aspects of a compound's potential metabolic fate.

  • Plasma: Evaluates stability against circulating enzymes like esterases, crucial for intravenously administered drugs or to understand the fate of absorbed compounds.[7][10]

  • Whole Blood: Provides a more complete picture by including cellular components (e.g., red blood cells) which may contain different enzymatic activities or influence drug partitioning.[11][12] Assessing stability in whole blood is critical to ensure that the measured concentration in plasma accurately reflects the in vivo state at the time of sample collection.[11]

  • Liver Microsomes: A subcellular fraction from the liver, microsomes are a cost-effective and standard model for assessing Phase I metabolic stability, particularly that mediated by CYP enzymes.[8][9][13]

Analytical Backbone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of the parent compound over time is the cornerstone of stability assessment. LC-MS/MS is the gold standard for this application, offering unparalleled sensitivity, selectivity, and speed.[14][15][16] It allows for the precise measurement of the drug concentration even in complex biological matrices and can be extended to identify the metabolites formed.[17][18]

Experimental Workflows and Protocols

The following protocols provide a standardized approach to assessing stability. It is crucial to include controls to ensure the validity of the results. These include a positive control (a compound with known instability in the matrix) and a negative control (incubation in a buffer or heat-inactivated matrix to assess chemical stability).

General Experimental Workflow

The workflow for all stability assessments follows a similar pattern, which can be visualized as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of Dioxamate D Spike Dioxamate into Matrix (Time 0) A->D B Prepare Biological Matrix (Plasma, Blood, Microsomes) B->D C Prepare Cofactors (e.g., NADPH for Microsomes) C->D E Incubate at 37°C D->E F Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile + Internal Standard) F->G H Process Sample (Centrifuge/Precipitate Proteins) G->H I Analyze by LC-MS/MS H->I J Calculate % Remaining I->J K Determine Half-Life (t½) and/or Intrinsic Clearance (CLint) J->K

Caption: General workflow for in vitro stability assessment.

Protocol 1: Dioxamate Stability in Human Plasma

Objective: To determine the rate of hydrolytic degradation of Dioxamate by plasma enzymes.

Materials:

  • Dioxamate

  • Human plasma (pooled, with appropriate anticoagulant like K2EDTA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of Dioxamate in DMSO.

    • Thaw pooled human plasma at 37°C.

    • Prepare a working solution of Dioxamate by diluting the stock solution in buffer.

  • Incubation:

    • Pre-warm plasma aliquots to 37°C for 5 minutes.

    • Initiate the reaction by adding the Dioxamate working solution to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be <0.5%).

    • Immediately after spiking, take the t=0 sample by transferring an aliquot into a tube containing 3 volumes of ice-cold ACN with IS. Vortex thoroughly.

    • Incubate the remaining reaction mixture at 37°C.

    • Collect samples at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes) by transferring aliquots into the ACN/IS solution.

  • Sample Processing:

    • Centrifuge all quenched samples (e.g., at 4000 g for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Dioxamate to the internal standard.

Protocol 2: Dioxamate Stability in Whole Blood

Objective: To assess the stability of Dioxamate in the presence of all blood components, accounting for both enzymatic degradation and cell partitioning.

Causality Note: This protocol is distinct from the plasma stability assay because whole blood contains enzymes within erythrocytes that are not present in plasma. Furthermore, the drug must equilibrate between plasma and red blood cells, a process that can be mistaken for instability if not handled correctly.[11] Therefore, a pre-incubation step to allow for equilibration is sometimes necessary.

Materials:

  • Same as Protocol 1, but using fresh whole blood instead of plasma.

Procedure:

  • Preparation:

    • Collect fresh whole blood using an appropriate anticoagulant. It is critical to use the blood soon after collection (e.g., within 24 hours).[19]

    • Equilibrate the blood to 37°C.

  • Incubation:

    • Spike Dioxamate into the whole blood (final concentration 1 µM) and mix gently by inversion.

    • At each time point (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of blood to a new tube.

    • Immediately process the aliquot to plasma by centrifuging (e.g., 1500 g for 10 minutes at 4°C).

    • Transfer the resulting plasma supernatant to a tube containing 3 volumes of ice-cold ACN with IS. This step halts any further degradation.

  • Sample Processing & Analysis:

    • Follow steps 3 and 4 from the Plasma Stability protocol. The final analysis is performed on the plasma fraction, but the incubation occurs in whole blood.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of Phase I metabolism of Dioxamate, primarily by CYP enzymes.

Causality Note: This assay requires an external cofactor, NADPH, to fuel the enzymatic cycle of CYPs.[8] A control incubation without NADPH is essential to distinguish CYP-mediated metabolism from other degradation pathways.

G cluster_phase1 Phase I Metabolism (Functionalization) A Drug (Dioxamate) C Oxidized, Reduced, or Hydrolyzed Metabolite A->C Oxidation/ Reduction/ Hydrolysis B CYP450 Enzymes (in Microsomes) B->C E NADP+ B->E D NADPH D->B Provides reducing equivalents

Caption: Role of NADPH in CYP450-mediated metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH stock solution)

  • Phosphate buffer (pH 7.4)

  • Dioxamate stock solution

  • Positive control compound (e.g., Verapamil)

  • Acetonitrile (ACN) with internal standard (IS)

Procedure:

  • Preparation:

    • Prepare a microsomal suspension in phosphate buffer (e.g., final concentration 0.5 mg/mL).

    • Prepare the Dioxamate working solution.

  • Incubation:

    • Combine the microsomal suspension and Dioxamate working solution in two sets of tubes: one for the reaction (+NADPH) and one for the control (-NADPH).

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution to the "+NADPH" tubes and an equal volume of buffer to the "-NADPH" tubes.

    • Sample at designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes) by transferring aliquots to ACN with IS.

  • Sample Processing & Analysis:

    • Follow steps 3 and 4 from the Plasma Stability protocol.

Data Analysis and Interpretation

For each assay, the primary data consists of the peak area ratios of Dioxamate to the internal standard at each time point.

Calculations:

  • Percent Remaining:

    • Calculate the mean peak area ratio at each time point.

    • Express the result as a percentage of the mean peak area ratio at t=0. % Remaining = (Mean Peak Area Ratio at t=x / Mean Peak Area Ratio at t=0) * 100

  • Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • t½ = -0.693 / k

  • Intrinsic Clearance (CLint) (for Microsomal Assay):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

Data Presentation:

Time (min)Dioxamate % Remaining (Plasma)Dioxamate % Remaining (Whole Blood)Dioxamate % Remaining (HLM, +NADPH)Dioxamate % Remaining (HLM, -NADPH)
0100100100100
598.599.185.299.5
1595.196.861.398.9
3089.892.537.698.1
6080.285.114.197.5

Interpretation:

  • High stability in plasma and whole blood (e.g., t½ > 120 min) suggests low susceptibility to circulating hydrolytic enzymes.

  • Rapid degradation in HLM (+NADPH) but stability in HLM (-NADPH) strongly indicates that the compound is a substrate for CYP enzymes, suggesting high first-pass metabolism in the liver.[6][9]

  • Instability in all matrices, including HLM (-NADPH) , points towards chemical instability or degradation by non-NADPH-dependent enzymes like esterases.

References

  • BioPharma Services. (2023, February 22). Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibration. Available at: [Link]

  • Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS. Available at: [Link]

  • Creative Bioarray. Microsomal Metabolic Stability. Available at: [Link]

  • Journal of Applied Bioanalysis. (2021, October 26). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Feng, Y., et al. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry, 3(Special_Issue_2), S0038-S0038. Available at: [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 283–287. Available at: [Link]

  • Frontage Laboratories. Metabolic Stability. Available at: [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]

  • Sović, K., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. Available at: [Link]

  • Reed, G. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Protocols in Pharmacology, 72(1), 7.5.1-7.5.15. Available at: [Link]

  • Vacondio, F., et al. (2012). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 551-569. Available at: [Link]

  • Cyprotex. Plasma Stability Assay. Available at: [Link]

  • Ghoshal, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 1049-1073. Available at: [Link]

  • European Bioanalysis Forum. (2018). Blood Stability Testing: European Bioanalysis Forum View on Current Challenges for Regulated Bioanalysis. Bioanalysis, 10(14), 1109-1117. Available at: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available at: [Link]

  • NovaBioAssays. Whole Blood Stability: ADC. Available at: [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available at: [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available at: [Link]

Sources

Application

Advanced Crystallization Techniques for Dioxamate and its Derivatives: A Structural Analysis Protocol

Introduction to Dioxamate Crystallography Dioxamate (CAS 3567-40-6) is an investigational anticonvulsant agent. Beyond its direct pharmacological applications, the dioxamate moiety—and its structural derivatives such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Dioxamate Crystallography

Dioxamate (CAS 3567-40-6) is an investigational anticonvulsant agent. Beyond its direct pharmacological applications, the dioxamate moiety—and its structural derivatives such as phenylene and naphthalene dioxamates—serves as a highly versatile building block in crystal engineering and drug design. Recently, multivalent dioxamate derivatives (e.g., l-lysine dioxalate) have been discovered as potent inhibitors of calcium oxalate crystallization, offering novel therapeutic pathways for hyperoxaluria[1].

To fully understand the structure-activity relationships of these compounds, researchers rely on Single-Crystal X-Ray Diffraction (SCXRD). The structural integrity of dioxamate crystals is predominantly driven by highly directional N-H···O=C hydrogen bonds , which are further reinforced by secondary C-H···O, C-H···π, and C=O···C=O interactions[2]. This application note provides field-proven, self-validating protocols for the crystallization of dioxamate APIs and their supramolecular complexes.

Mechanistic Principles of Dioxamate Assembly

Crystallization is not merely a physical phase change; it is a thermodynamically orchestrated self-assembly process. Understanding the causality behind solvent and method selection is critical for avoiding amorphous precipitation or crystal twinning.

  • Conformational Switching & Lattice Geometry: Dioxamate side arms can adopt syn or anti conformations relative to their core rings. For instance, in diphenylene diethyl dioxalamates, the syn conformation typically crystallizes in a triclinic system, while the anti conformation favors an orthorhombic lattice[2].

  • Solvent Causality: The choice of solvent directly impacts the hydrogen-bonding network. Non-competing solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred for neutral derivatives. THF provides excellent solubility for the hydrophobic aromatic cores while allowing the polar carbamate/oxamate moieties to remain solvated until supersaturation is reached, preventing the premature disruption of delicate N-H···O synthons[2][3].

  • Supramolecular Co-Crystallization: For highly flexible or difficult-to-crystallize dioxamates, introducing co-formers (e.g., oxalic acid or piperazine) forces the creation of a highly stabilized, cross-linked 3D network via cation-to-anion hydrogen bonding[4].

Workflow Start Dioxamate API / Derivative Solvent Solvent Screening (THF, EtOH, DCM:MeCN) Start->Solvent Method Select Crystallization Method Solvent->Method SlowEvap Slow Evaporation (Room Temp, 2-5 days) Method->SlowEvap VaporDiff Vapor Diffusion (Anti-solvent setup) Method->VaporDiff Harvest Crystal Harvesting & Washing SlowEvap->Harvest VaporDiff->Harvest SCXRD SCXRD Structural Analysis Harvest->SCXRD

Fig 1: Strategic workflow for Dioxamate crystallization and SCXRD analysis.

Experimental Protocols

Protocol A: Slow Solvent Evaporation (For Neutral Dioxamate Derivatives)

This method is the gold standard for compounds like Diethyl N,N′-(p-phenylene)dioxamate[5] and Diphenylene Diethyl Dioxalamates[2].

  • Solvent Selection & Dissolution: Weigh 1.0 mmol of the synthesized dioxamate derivative. Dissolve in 10–15 mL of high-purity THF.

    • Causality: THF's moderate vapor pressure ensures a slow, controlled supersaturation rate. For highly rigid structures like naphthalene-1,8-diyl dioxamate, a 1:1 mixture of DCM and Acetonitrile provides an optimal balance of volatility and polarity[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial.

    • Validation Step: Dust particles act as heterogeneous nucleation sites, leading to multiple crystal twinning. A perfectly clear filtrate is mandatory for single-crystal growth.

  • Controlled Evaporation: Puncture the vial cap with 2-3 small pinholes (approx. 1 mm diameter). Leave undisturbed at room temperature (293–295 K) in a vibration-free environment for 2 to 5 days[5].

  • Harvesting & Validation: Once transparent single crystals form, harvest them using a nylon loop. Wash briefly with cold ethanol to remove surface mother liquor.

    • Validation Step: Examine under a polarized light microscope; a high-quality single crystal will extinguish light uniformly when rotated, confirming the absence of twinning.

Protocol B: Co-Crystallization via Aqueous Concentration (For Dioxamate Salts)

This protocol is utilized for synthesizing highly stable 3D networks, such as Piperazinium bis(dioxamate)[4][6].

  • Precursor Mixing: Prepare a 15 mL aqueous solution of the dioxamate precursor (e.g., oxamic acid, 0.001 mol) and a 15 mL aqueous solution of the basic co-former (e.g., piperazine, 0.001 mol)[6].

  • Reaction & Complexation: Mix the solutions under continuous stirring.

    • Causality: The acid-base reaction triggers double protonation of the piperazine, creating a piperazinium dication and dioxamate anions. This primes the system for strong cation-to-anion N-H···O hydrogen bonding[4].

  • Thermal Concentration: Concentrate the clear solution over a water bath until the volume is reduced by exactly 50%[6].

    • Causality: Gentle water-bath heating increases the concentration to the metastable zone boundary without causing thermal degradation of the oxamate groups.

  • Nucleation & Growth: Remove from heat and allow the solution to stand at room temperature (293 K). Transparent single crystals suitable for X-ray diffraction will typically appear within 48 hours[4][6].

  • Isolation: Filter the crystals, wash with cold ethanol, and air dry[6].

Interactions Diox Dioxamate Core (C=O, N-H, O-R) NHO N-H···O Hydrogen Bonds Diox->NHO Primary Driver CHO C-H···O Weak Interactions Diox->CHO Secondary COCO C=O···C=O Dipolar Contacts Diox->COCO Stabilizing Dim1 1D Tapes / Chains NHO->Dim1 Dim2 2D Sheets CHO->Dim2 Dim3 3D Cross-Linked Network COCO->Dim3 Dim1->Dim2 Dim2->Dim3

Fig 2: Hierarchical supramolecular self-assembly pathways of Dioxamate derivatives.

Quantitative Crystallographic Data

To aid in the comparison of expected structural outcomes, the following table summarizes the crystallographic parameters and primary interaction motifs observed across various crystallized dioxamate derivatives.

CompoundCrystal SystemSpace GroupKey Torsion/Dihedral AnglesPrimary Intermolecular InteractionsTypical Solvents
Piperazinediium dioxamate MonoclinicP 21/c9.54° (Piperazinium-oxamate)Cation-Anion N-H···OWater / Oxamic acid[4][6]
Diethyl N,N′-(p-phenylene)dioxamate MonoclinicP 21/c34.08° (Amide-Benzene)Intermolecular O-H···N, N-H···OTHF[5]
Diphenylene Diethyl Dioxalamate (Syn) TriclinicP -1152° - 166°N-H···O=C, C-H···πTHF / DCM[2]
Diphenylene Diethyl Dioxalamate (Anti) OrthorhombicP bnb162° - 178°N-H···O=C, C=O···C=OTHF / DCM[2]
Diethyl N,N'-(Naphthalene-1,8-diyl)dioxamate MonoclinicP 21/c126.8° (C1-C9-C8)Intramolecular N-H···ODCM : MeCN (1:1)[3]

References

  • Piperazinediium dioxam
  • Discovery of l-Lysine Dioxalate (LH1513)
  • DIOXAMATE - Inxight Drugs.
  • Crystal Structure and Supramolecular Architecture of Antiallergic Diphenylene Diethyl Dioxalam
  • Piperazinediium dioxam
  • Diethyl N,N′-(p-phenylene)
  • Diethyl N,N'-(Naphthalene-1,8-diyl)

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of Dioxamate for in vivo studies

Welcome to the Dioxamate Formulation & Solubility Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the severe aqueous solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dioxamate Formulation & Solubility Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the severe aqueous solubility limitations of Dioxamate during in vivo preclinical studies.

Dioxamate (Molecular Weight: 287.4 g/mol ) is a highly lipophilic anticonvulsant/antiparkinsonian candidate. Its core structure features a long nonyl (C9) alkyl chain attached to a 1,3-dioxolane ring. This extreme hydrophobicity (LogP > 3) results in poor wettability, low dissolution rates in gastrointestinal fluids, and rapid precipitation upon intravenous (IV) injection.

Below, you will find our self-validating formulation protocols, comparative quantitative data, and a troubleshooting Q&A to ensure your in vivo studies yield reliable, reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Formulation Strategy & Decision Matrix

Selecting the correct solubility enhancement strategy depends entirely on your intended route of administration and dosing requirements.

FormulationWorkflow Start Dioxamate API (Poor Aqueous Solubility, LogP > 3) Route Determine in vivo Route of Administration Start->Route IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral Cosolvent Co-solvent System (PEG 400 / Propylene Glycol) Risk: Phlebitis/Precipitation IV->Cosolvent Low Dose / Quick Screen Cyclo HP-β-CD Complexation High Stability in Plasma IV->Cyclo High Dose / Efficacy Study SMEDDS Lipid-based (SMEDDS) High Lymphatic Absorption Oral->SMEDDS Lipophilic (LogP > 3) Nano Nanosuspension High Drug Loading Oral->Nano Dose Escalation

Decision matrix for Dioxamate formulation based on administration route and dose constraints.

Quantitative Comparison of Formulation Strategies

To guide your selection, the following table summarizes the expected performance metrics of various Dioxamate formulations based on our laboratory validations:

Formulation StrategyAqueous Solubility IncreaseMax Drug LoadingIn Vivo Stability (Plasma/GI)Primary Route
Co-solvents (20% PEG 400)~50-fold2 - 5 mg/mLLow (High risk of crash-out)IV (Low dose)
HP-β-CD Complexation >2,000-fold10 - 15 mg/mLHigh (Steric shielding)IV / PO
SMEDDS >5,000-fold (in emulsion)25 - 40 mg/gHigh (Bypasses GI precipitation)PO
Nanosuspension ~100-fold (Apparent)>50 mg/mLMedium (Risk of Ostwald ripening)PO / IM

Self-Validating Formulation Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

For IV efficacy studies, HP-β-CD is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic nonyl chain of Dioxamate, while the hydrophilic exterior maintains aqueous solubility[1].

  • Step 1: Solution Preparation. Dissolve HP-β-CD in ultra-pure water to create a 20% (w/v) solution. Dissolve Dioxamate in a minimal volume of absolute ethanol (e.g., 100 mg/mL).

  • Step 2: Complexation. Under continuous magnetic stirring (800 rpm) at 25°C, add the Dioxamate-ethanol solution dropwise into the HP-β-CD aqueous solution. Stir for 24 hours to ensure thermodynamic equilibrium.

  • Step 3: Solvent Removal. Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 35°C until the solution is completely aqueous and clear.

  • Step 4: Lyophilization. Freeze the solution at -80°C, then lyophilize for 48 hours to obtain a dry, amorphous Dioxamate/HP-β-CD powder.

  • Step 5: System Validation (Phase Solubility Analysis). Self-Validation Check: Reconstitute the powder in water. Measure the dissolved Dioxamate concentration via HPLC. You must observe an AL​ -type linear phase solubility profile, confirming a 1:1 stoichiometric inclusion complex rather than a physical mixture.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

For oral dosing, SMEDDS leverages Dioxamate's high LogP to bypass first-pass metabolism via lymphatic absorption[2].

  • Step 1: Excipient Screening. Determine the equilibrium solubility of Dioxamate in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).

  • Step 2: Formulation Mixing. Based on ternary phase diagrams, mix the optimized ratio (e.g., 20% Oil, 60% Surfactant, 20% Co-surfactant). Add Dioxamate (up to 30 mg/g) and vortex at 40°C until optically clear.

  • Step 3: System Validation (Droplet Size & PDI). Self-Validation Check: Dilute the SMEDDS formulation 1:100 in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation. Analyze immediately via Dynamic Light Scattering (DLS). A successful SMEDDS must spontaneously form a microemulsion with a Z-average droplet size of <100 nm and a Polydispersity Index (PDI) of <0.3.

Mechanistic Troubleshooting & FAQs

MechanisticPathway Plasma IV Injection into Plasma (Aqueous Environment, pH 7.4) Cosolvent Co-solvent System (Rapid Diffusion of PEG/PG) Plasma->Cosolvent Complex HP-β-CD Complex (Steric Shielding of Dioxamate) Plasma->Complex Precipitation API Nucleation & Precipitation (Phlebitis) Cosolvent->Precipitation Solvent wash-out causes supersaturation Release Gradual API Release to Plasma Proteins Complex->Release Equilibrium shift maintains solubility

Mechanistic pathway comparing co-solvent crash-out versus cyclodextrin stabilization in plasma.

Q1: Why does my Dioxamate co-solvent formulation (PEG 400/Ethanol) precipitate immediately upon IV injection, causing phlebitis in the animal models? A: This is a classic "solvent wash-out" phenomenon. Co-solvents like PEG 400 and ethanol are highly water-soluble. Upon injection into the bloodstream, they diffuse away from the injection site exponentially faster than the lipophilic Dioxamate can bind to plasma proteins. This leaves Dioxamate in a state of extreme aqueous supersaturation, triggering rapid nucleation and precipitation. Solution: Switch to the HP-β-CD inclusion complex (Protocol A). Cyclodextrins do not diffuse away; they act as a steric shield, releasing the drug gradually as the complex shifts toward equilibrium in the massive volume of the systemic circulation[3].

Q2: I am using HP-β-CD for a 28-day chronic toxicology study. Are there safety limits for the excipient itself? A: Yes. While HP-β-CD is generally recognized as safe (GRAS) and highly effective for solubility enhancement, chronic high-dose administration can cause osmotic nephrosis (vacuolation of the renal proximal tubules) because the cyclodextrin is cleared exclusively via glomerular filtration. For chronic in vivo studies in rodents, ensure the total HP-β-CD dose does not exceed 250–400 mg/kg/day[3]. If your required Dioxamate dose pushes the excipient load beyond this limit, you must transition to a lipid-based formulation like SMEDDS.

Q3: My oral SMEDDS formulation shows high drug loading in vitro, but the in vivo PK data shows erratic absorption. What is the mechanistic cause? A: Erratic absorption from a SMEDDS formulation usually indicates in vivo precipitation within the gastrointestinal tract. When the SMEDDS is diluted in GI fluids, the surfactant's solubilization capacity drops. If the drug load exceeds the equilibrium solubility of the resulting microemulsion, Dioxamate will precipitate into a crystalline form, which cannot be absorbed. Solution: Convert your formulation to a "Supersaturable SMEDDS" (s-SMEDDS) by adding 1-2% (w/w) of a polymeric precipitation inhibitor, such as HPMC or PVP. These polymers interact with the Dioxamate molecules via hydrogen bonding, delaying nucleation and maintaining the drug in a metastable supersaturated state long enough for complete absorption[2].

References

  • The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability Dovepress[Link]

  • Questions and answers on cyclodextrins used as excipients in medicinal products for human use European Medicines Agency (EMA)[Link]

  • Bioavailability enhancement of poorly soluble drugs by SMEDDS: A review ResearchGate[Link]

Sources

Optimization

Dioxamate Bioanalysis Technical Support Center: Troubleshooting Matrix Effects

Welcome to the Dioxamate Bioanalysis Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dioxamate Bioanalysis Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting. When analyzing Dioxamate (an investigational anticonvulsant, C15​H29​NO4​ ) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), one of the most insidious challenges is the matrix effect —the alteration of ionization efficiency by co-eluting endogenous compounds.

This guide provides field-proven, self-validating methodologies to diagnose, quantify, and eliminate ion suppression or enhancement, ensuring your assays meet stringent regulatory standards.

Part 1: Diagnostic & Mitigation Architecture

Before altering your sample preparation or chromatography, you must systematically diagnose the root cause of the signal anomaly. The workflow below outlines the logical progression from detection to resolution.

MatrixEffectWorkflow Start Signal Anomaly Detected (Poor Accuracy/Precision) Diag Run Matrix Effect Diagnostics: 1. Post-Column Infusion 2. Post-Extraction Spike Start->Diag CheckMF Is Absolute Matrix Factor (MF) 0.85 - 1.15? Diag->CheckMF Pass Matrix Effect Acceptable Proceed to Validation CheckMF->Pass Yes Chroma Optimize Chromatography (Shift k' > 2, alter gradient) CheckMF->Chroma No Prep Optimize Sample Prep (Switch PPT to SPE or SLE) Chroma->Prep If unresolved IS Implement SIL-IS (Target IS-normalized MF = 1.0) Prep->IS If still < 0.85 IS->Diag Re-evaluate

Diagnostic and Mitigation Workflow for LC-MS/MS Matrix Effects.

Part 2: Troubleshooting Guides & FAQs

Q1: How do I definitively diagnose ion suppression in my Dioxamate LC-MS/MS assay?

The Causality: In positive Electrospray Ionization (ESI+), co-eluting endogenous matrix components (such as glycerophosphocholines from plasma) compete with Dioxamate for space and charge at the droplet surface during desolvation. This competition restricts Dioxamate from entering the gas phase, artificially suppressing its MS/MS signal.

The Solution: You must perform a Qualitative Post-Column Infusion to map the suppression zones, followed by a Quantitative Post-Extraction Spike to calculate the absolute Matrix Factor (MF), as established by Matuszewski et al. [1].

Self-Validating Protocol: Qualitative Post-Column Infusion

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the mass spectrometer ESI source. Connect a syringe pump to the third port.

  • Steady-State Infusion: Infuse a neat solution of Dioxamate (e.g., 100 ng/mL) at 10 µL/min to generate a continuous, steady baseline MS/MS signal.

  • Matrix Injection: Inject a blank biological matrix (e.g., extracted human plasma) through the LC column using your standard chromatographic gradient.

  • Validation Criteria: Monitor the Dioxamate MRM trace. A valid, interference-free retention window is confirmed only if the baseline signal deviates by less than ±10% at the expected retention time of Dioxamate. Significant negative dips indicate severe ion suppression zones.

Q2: My recovery is adequate (>85%), but the absolute matrix factor for Dioxamate is <0.5. How can I optimize sample preparation?

The Causality: High recovery does not equal a clean extract. Standard Protein Precipitation (PPT) using acetonitrile effectively denatures proteins but leaves >90% of highly suppressive phospholipids in the supernatant. Because Dioxamate is a neutral-to-slightly-basic molecule containing a dioxamate/carbamate moiety, transitioning to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) removes these lipid competitors, restoring ionization efficiency.

Quantitative Data Comparison: The table below demonstrates how shifting the extraction mechanism directly recovers the absolute Matrix Factor for Dioxamate in human plasma.

Sample Preparation MethodExtraction MechanismAbsolute Matrix Factor (MF)IS-Normalized MFPhospholipid RemovalDioxamate Recovery (%)
Protein Precipitation (PPT) Denaturation via Acetonitrile0.420.88Poor (<10%)92 ± 4.1
Supported Liquid Extraction (SLE) Partitioning on Diatomaceous Earth0.890.98Good (>85%)88 ± 3.5
Solid Phase Extraction (RP-SPE) Hydrophobic Retention (Polymeric)0.941.01Excellent (>95%)86 ± 2.2
Q3: Can chromatographic adjustments mitigate matrix effects without changing the extraction method?

The Causality: Yes. Phospholipids are highly hydrophobic and tend to elute late in reversed-phase gradients or, worse, carry over into subsequent injections. By modifying the organic gradient, we can force Dioxamate to elute earlier or later than the phospholipid "wash" phase.

Self-Validating Protocol: Gradient Optimization

  • Monitor Phospholipids: Add MRM transitions for common lysophosphatidylcholines ( m/z 496.3 184.1) and phosphatidylcholines ( m/z 758.5 184.1, 806.5 184.1) to your Dioxamate MS method.

  • Map Elution Profiles: Inject a PPT-extracted blank plasma sample and overlay the Dioxamate chromatogram with the phospholipid traces.

  • Adjust Capacity Factor ( k′ ): If Dioxamate co-elutes with the lipid cluster, decrease the initial organic percentage to increase Dioxamate retention (target k′>2 ).

  • Implement Ballistic Wash: Program a step to 95% organic immediately after Dioxamate elution to flush retained lipids.

  • Validation Criteria: Perform 5 consecutive injections of extracted blanks followed by a Dioxamate standard. If the Dioxamate peak area in injection 6 matches a neat standard (±5%), the column is successfully cleared of suppressive carryover.

Q4: What is the role of stable isotope-labeled internal standards (SIL-IS) in correcting Dioxamate matrix effects?

The Causality: A Stable Isotope-Labeled Internal Standard (e.g., Dioxamate-d5 or 13C-Dioxamate) is structurally identical to the target analyte but differs in mass. Because it shares the exact physicochemical properties of Dioxamate, it co-elutes perfectly. When endogenous matrix components suppress the ESI droplet, they suppress the SIL-IS and the unlabeled Dioxamate to the exact same degree.

When you calculate the ratio of the analyte to the IS, the suppression cancels out. The FDA Bioanalytical Method Validation Guidance [2] mandates that while absolute matrix effects should be minimized, the IS-normalized matrix factor must be reliable and consistent (CV < 15%) across multiple lots of matrix to ensure regulatory compliance.

References

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry (Matuszewski et al., 2003). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA, May 2018). URL:[Link]

Troubleshooting

Technical Support Center: Dioxamate Stability &amp; Troubleshooting Guide

Welcome to the Dioxamate Technical Support Center. Dioxamate is an anticonvulsant agent () characterized by a unique molecular structure containing both a 1,3-dioxolane ring and a carbamate moiety (1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dioxamate Technical Support Center. Dioxamate is an anticonvulsant agent () characterized by a unique molecular structure containing both a 1,3-dioxolane ring and a carbamate moiety (1)[1]. This dual-functional nature creates a complex stability profile: the dioxolane ring is highly sensitive to acidic environments, while the carbamate group is vulnerable to alkaline conditions.

This guide is designed for researchers and formulation scientists to troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to stabilize Dioxamate across various pH ranges.

Part 1: Mechanistic Degradation Pathways

Degradation Dioxamate Dioxamate (Intact API) Acid Acidic Environment (pH < 5) Dioxamate->Acid Gastric / Acid Exposure Base Alkaline Environment (pH > 8) Dioxamate->Base Basic Excipients DioxolaneCleavage 1,3-Dioxolane Ring Cleavage Acid->DioxolaneCleavage H+ Catalysis CarbamateCleavage Carbamate Hydrolysis (BAc2 Mechanism) Base->CarbamateCleavage OH- Attack AcidProducts Diol + Ketone (Inactive) DioxolaneCleavage->AcidProducts BaseProducts Alcohol + Amine + CO2 (Inactive) CarbamateCleavage->BaseProducts

Fig 1: Divergent chemical degradation pathways of Dioxamate in acidic vs. alkaline environments.

Part 2: Troubleshooting FAQs

Q1: During in vitro dissolution testing in simulated gastric fluid (SGF, pH 1.2), our Dioxamate formulation loses >80% potency within 2 hours. What is the mechanism, and how do we prevent this? Answer: In highly acidic environments like SGF, the acetal oxygen of Dioxamate's 1,3-dioxolane ring becomes protonated. This initiates a specific acid-catalyzed three-stage hydrolysis mechanism (2)[2], leading to the cleavage of the ring and the formation of an inactive diol and a ketone. To prevent this, the API must be shielded from hydronium ( H+ ) ions. We recommend utilizing enteric-coated polymer matrices (e.g., Eudragit L100) or encapsulating the drug in Solid Lipid Nanoparticles (SLNs). These hydrophobic barriers prevent water and acid penetration, preserving the dioxolane ring until the formulation reaches the neutral pH of the intestine.

Q2: When formulating Dioxamate with basic excipients (e.g., tromethamine) at pH 8.5, we observe a rapid drop in potency and the evolution of a faint ammonia-like odor. What is happening? Answer: This is a classic presentation of base-catalyzed hydrolysis of the carbamate moiety (3)[3]. In alkaline conditions, hydroxide ions nucleophilically attack the carbonyl carbon of the carbamate group. Following basic hydrolysis, the parent alcohol and carbamic acid are released; the carbamic acid then rapidly decomposes into the corresponding amine and carbon dioxide (3)[3]. The off-gassing you observe is the release of CO2​ and volatile amines. Because carbamate stability is strongly correlated with the base strength of the environment (4)[4], you must maintain the formulation pH below 7.5.

Q3: During accelerated stability testing (40°C/75% RH) of an unbuffered aqueous suspension, our HPLC chromatograms show severe peak splitting with multiple unknown degradants. How do we resolve this? Answer: Unbuffered aqueous formulations are highly susceptible to pH drift. If the pH drops below 5.0, acid-catalyzed dioxolane cleavage dominates; if it drifts above 8.0, base-catalyzed carbamate hydrolysis takes over. In an unbuffered system, trace impurities or atmospheric CO2​ absorption can cause localized pH microenvironments, triggering both degradation pathways simultaneously. To resolve this, strictly buffer the aqueous phase to an optimal pH of 6.0–6.5 using a phosphate or citrate buffer, and add a chelating agent (e.g., EDTA) to neutralize trace metals that might catalyze degradation.

Part 3: Quantitative Stability Profile

The following table summarizes the kinetic stability of Dioxamate across various pH environments, providing a quick-reference guide for formulation boundaries.

pH LevelEnvironment / ConditionDominant Degradation MechanismEstimated Half-Life ( t1/2​ ) at 40°CRecommended Formulation Strategy
1.2 Simulated Gastric FluidDioxolane Ring Cleavage (Acidic)< 2 hoursEnteric Coating / SLN Encapsulation
4.5 Weakly Acidic ExcipientsMild Acetal Hydrolysis14 daysBuffer adjustment to pH 6.0–6.5
6.5 Optimal PhysiologicalStable (Minimal Degradation) > 24 monthsStandard aqueous/lipid formulation
8.5 Basic ExcipientsCarbamate Hydrolysis (Alkaline)5 daysNon-aqueous co-solvents / Micellar
10.0 Strong Base / AminesRapid Carbamate Cleavage< 12 hoursStrictly avoid basic excipients

Part 4: Formulation Decision Tree

DecisionTree Target Target Delivery Route? Oral Oral Delivery (Gastric Acid Exposure) Target->Oral IV Parenteral / IV (Physiological pH) Target->IV Topical Topical Formulation (Basic Excipients) Target->Topical Enteric Enteric Coated Polymer Matrix Oral->Enteric Protect Dioxolane Buffer Buffer to pH 6.5 + Co-solvents IV->Buffer Maintain Stability Lipid Non-Aqueous System (Solvent Blending) Topical->Lipid Protect Carbamate

Fig 2: Formulation decision tree for Dioxamate based on target administration route.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Preparation of Acid-Stabilized Solid Lipid Nanoparticles (SLNs)

Purpose: To shield the acid-sensitive 1,3-dioxolane ring from gastric hydronium ions during oral administration.

Step 1: Lipid Phase Preparation

  • Melt 5.0 g of Compritol® 888 ATO at 75°C in a temperature-controlled water bath.

  • Slowly dissolve 1.0 g of Dioxamate into the lipid melt under continuous magnetic stirring (400 rpm).

  • Causality: Encapsulating the API in a highly hydrophobic lipid matrix creates a physical barrier against aqueous acid penetration, preventing acetal cleavage.

  • Self-Validation Check: Visually inspect the melt. It must be completely clear and monophasic. If phase separation or cloudiness is observed, the API is not fully solubilized. This will leave unencapsulated drug vulnerable to acid degradation. Discard and optimize the lipid-to-drug ratio.

Step 2: Aqueous Phase Preparation

  • Dissolve 2.0 g of Poloxamer 188 in 92 mL of ultra-purified water.

  • Buffer the solution to exactly pH 6.5 using 10 mM phosphate buffer. Heat the solution to 75°C.

  • Causality: Matching the temperature of the aqueous phase to the lipid phase prevents premature lipid crystallization during emulsification. Buffering to pH 6.5 ensures the carbamate moiety remains stable during the high-energy mixing process.

Step 3: Emulsification & Homogenization

  • Add the hot aqueous phase to the lipid melt dropwise while homogenizing at 10,000 rpm for 5 minutes.

  • Transfer the crude emulsion to a high-pressure homogenizer (HPH) and process for 3 cycles at 500 bar at 75°C.

Step 4: Cooling and Validation

  • Rapidly cool the nanoemulsion in an ice bath (2–5°C) to solidify the lipid matrix and form SLNs.

  • Self-Validation Check: Measure the Encapsulation Efficiency (EE%) via ultrafiltration and HPLC analysis. An EE% of < 85% indicates a failure in the protective matrix design. If EE% is ≥ 85%, proceed to in vitro SGF dissolution testing.

Protocol 2: Non-Aqueous Co-Solvent Formulation for Alkaline Protection

Purpose: To prevent base-catalyzed hydrolysis of the carbamate group when formulating with basic excipients or permeation enhancers.

Step 1: Solvent Blending

  • In a moisture-free vessel, blend 60% v/v Polyethylene Glycol (PEG) 400 and 40% v/v Propylene Glycol (PG).

  • Causality: Base-catalyzed carbamate cleavage strictly requires water as a medium for hydroxide ion attack. By utilizing a completely non-aqueous co-solvent system, we eliminate the nucleophile, kinetically freezing the degradation pathway even in the presence of basic amines.

Step 2: API Dissolution

  • Add Dioxamate to the solvent blend to achieve a final concentration of 50 mg/mL. Stir at room temperature until fully dissolved.

Step 3: Apparent pH Adjustment

  • If basic excipients must be added, monitor the apparent pH of the non-aqueous system. Ensure it does not exceed an apparent pH of 7.5.

  • Causality: Carbamate stability is highly dependent on the base strength of the surrounding environment. Exceeding an apparent pH of 7.5 risks localized degradation if atmospheric moisture is absorbed.

Step 4: Moisture Validation

  • Self-Validation Check: Perform a Karl Fischer titration on the final formulation. The water content must be strictly < 0.5% w/w. If water content exceeds this threshold, the batch is compromised and will undergo carbamate hydrolysis over its shelf life. Dehydrate solvents using molecular sieves before re-attempting.

References

  • DIOXAMATE - Inxight Drugs. ncats.io. Link

  • Dioxamate (Cas 6284-06-6) – Parchem. parchem.com. 1[1]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. nih.gov. 3[3]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. beilstein-journals.org. 2[2]

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. acs.org. 4[4]

Sources

Optimization

Dioxamate LC-MS/MS Detection: Advanced Technical Support &amp; Troubleshooting Center

Welcome to the Dioxamate Mass Spectrometry Support Center. Designed for analytical chemists, researchers, and drug development professionals, this guide provides field-proven, mechanistically grounded strategies to isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dioxamate Mass Spectrometry Support Center. Designed for analytical chemists, researchers, and drug development professionals, this guide provides field-proven, mechanistically grounded strategies to isolate and eliminate background noise during the trace-level quantification of Dioxamate and related carbamate derivatives.

The Mechanistic Origins of Chemical Noise in Dioxamate Analysis

Dioxamate is a low-molecular-weight compound. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the trace analysis of low-mass analytes is disproportionately challenged by chemical interference, which manifests as a high baseline in the low m/z range . Understanding the root cause of this noise is the first step toward eliminating it:

  • Solvent Impurities & Adduct Formation: Using standard HPLC-grade instead of LC-MS-grade solvents introduces low-molecular-weight contaminants that co-ionize with Dioxamate. These impurities convolute spectra, elevate the baseline, and make accurate quantitation impossible 1.

  • Incomplete Desolvation: In Electrospray Ionization (ESI), large solvent droplets that fail to fully desolvate enter the mass analyzer as charged clusters, registering as continuous background noise across Multiple Reaction Monitoring (MRM) transitions.

  • Matrix Effects & Carryover: Endogenous sample components (e.g., phospholipids in plasma extracts) co-eluting with Dioxamate compete for charge in the ionization source. Furthermore, the buildup of contaminants in the LC-MS system can cause solvent pump failures, carryover, and elevated background noise 2.

Diagnostic Logic & Troubleshooting Workflow

Before altering instrument parameters, it is critical to systematically isolate the source of the noise. Follow this diagnostic logic tree to determine if the noise originates from the LC system/solvents or the sample matrix itself.

G Start High Background Noise in Dioxamate MRM CheckBlank Inject Solvent Blank Start->CheckBlank IsNoisePresent Is noise still present? CheckBlank->IsNoisePresent SourceLC LC System / Mobile Phase Contamination IsNoisePresent->SourceLC Yes SourceSample Sample Matrix / Carryover Interference IsNoisePresent->SourceSample No FlushLC Flush with LC-MS Grade Solvents (Protocol A) SourceLC->FlushLC OptSource Optimize Cone Gas & Desolvation Temp SourceLC->OptSource PrepSample Implement QuEChERS Clean-up (Protocol B) SourceSample->PrepSample

Dioxamate LC-MS/MS Background Noise Diagnostic Logic Tree

Self-Validating Experimental Protocols

Protocol A: ESI Source & Cone Gas Optimization for Dioxamate

Causality: The cone gas acts as a physical barrier, sweeping away neutral solvent molecules and uncharged clusters before they enter the MS vacuum region. Optimizing this flow specifically reduces the low-mass chemical noise typical in Dioxamate MRM transitions, improving the Signal-to-Noise (S/N) ratio .

  • Preparation: Prepare a 10 ng/mL Dioxamate standard in LC-MS grade solvent.

  • Infusion: Infuse the standard at 10 µL/min combined via a T-piece with the LC mobile phase flow (e.g., 0.3 mL/min).

  • Monitoring: Monitor the primary quantifier and qualifier MRM transitions for Dioxamate.

  • Titration: Incrementally increase the cone gas flow rate from 150 L/hr to 500 L/hr in 50 L/hr steps.

  • Thermal Adjustment: Set the desolvation temperature to 350°C–400°C to ensure complete droplet evaporation without inducing thermal degradation of the carbamate backbone.

  • Self-Validation Check: Calculate the S/N ratio at each step. A successful optimization will yield a >3-fold increase in S/N. Note: Absolute analyte signal may decrease slightly at higher flows, but the disproportionate drop in baseline noise will yield a net increase in detection sensitivity.

Protocol B: Matrix Elimination via Modified QuEChERS Clean-up

Causality: Removing matrix interferences prior to injection prevents the accumulation of non-volatile compounds in the source. This mitigates ion suppression and prevents the long-term baseline elevation caused by matrix carryover 2. A modified QuEChERS approach using specific solvent ratios is highly effective for carbamate derivatives 3.

  • Aliquot: Transfer 1.0 g of the biological sample (e.g., plasma or tissue homogenate) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile/Water (2:1 v/v) to ensure optimal extraction of the moderately polar Dioxamate [[3]]().

  • Partitioning: Add phase partitioning salts (4 g anhydrous MgSO₄ and 1 g NaCl). Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic layer.

  • Clean-up: Transfer 1 mL of the upper organic layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.

  • Finalization: Vortex for 1 minute, centrifuge, and transfer the supernatant to an autosampler vial.

  • Self-Validation Check: Inject a post-extraction blank. The baseline should mirror a pure solvent injection, confirming the complete removal of isobaric matrix lipids.

Quantitative Data Summaries

The following table summarizes the expected quantitative improvements in Dioxamate detection when applying the optimized parameters discussed in this guide.

Parameter / ConditionBaseline Noise Level (cps)Analyte Signal (cps)S/N RatioMechanistic Impact
HPLC-Grade Solvents 4,50012,0002.6High low-mass impurities elevate baseline 1
LC-MS Grade Solvents 80012,50015.6Minimized chemical interference 1
Cone Gas @ 150 L/hr 1,20015,00012.5Poor solvent cluster removal
Cone Gas @ 350 L/hr 30013,50045.0Optimal sweeping of neutral clusters
Standard Protein Ppt 2,1008,0003.8High matrix suppression
Modified QuEChERS 45014,00031.1Removal of co-eluting phospholipids 3

Frequently Asked Questions (FAQs)

Q: Why does the background noise in my Dioxamate MRM transition gradually increase over a 100-sample sequence? A: This is a classic symptom of ion source contamination or column carryover. The buildup of non-volatile matrix components or salt precipitation from mobile phase additives (like ammonium formate) on the sampling cone elevates the baseline 2. Solution: Implement a post-sequence wash using a high-organic solvent (e.g., 90% Acetonitrile with 0.1% formic acid) and schedule routine physical cleaning of the ESI probe and sampling cone.

Q: Can I use algorithmic background subtraction to fix a noisy baseline? A: While software tools (like the Biller-Biemann algorithm or CODA) can digitally filter total ion chromatograms, they are not a substitute for physical noise reduction. For trace-level quantitative LC-MS/MS, digital filtering can inadvertently truncate low-intensity analyte peaks 4. Always prioritize physical noise reduction (solvent purity, cone gas, sample prep) over software manipulation.

Q: Does the choice of ESI solvent vapor affect Dioxamate background noise? A: Yes. Studies have shown that introducing specific high-volatility solvent vapors (like methanol) into the ESI source compartment can enhance the desolvation of droplets formed during the ESI process. Combined with an Active Background Ion Reduction Device (ABIRD), this can significantly suppress ambient background ions 5.

References

  • Title: Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: Waters Corporation URL
  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL
  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL
  • Title: A Noise and Background Reduction Method for Component Detection in Liquid Chromatography/Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL
  • Title: Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device Source: PMC - NIH URL
  • Title: Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

Dioxamate versus Benzodiazepines: Comparative Efficacy and Mechanistic Profiling in Anxiety Models

Executive Summary & Historical Context The development of anxiolytic therapeutics has been defined by the pursuit of compounds that maximize anxiolysis while minimizing sedative and motor-impairing liabilities[1]. Early...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The development of anxiolytic therapeutics has been defined by the pursuit of compounds that maximize anxiolysis while minimizing sedative and motor-impairing liabilities[1]. Early pharmacotherapy relied heavily on carbamate derivatives (such as meprobamate), which eventually gave way to the 1,4-benzodiazepines (e.g., diazepam) due to superior safety profiles[1].

Dioxamate, chemically identified as (2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate[2], shares the core carbamate pharmacophore. While effective at dampening neuronal excitability, the distinct receptor-level kinetics of carbamates fundamentally alter their therapeutic index compared to modern benzodiazepines. As a Senior Application Scientist, it is critical to understand not just the phenotypic outcomes of these drugs, but the molecular causality driving them. This guide objectively compares the mechanistic pathways and in vivo efficacy of Dioxamate versus Benzodiazepines in validated anxiety models.

Mechanistic Divergence at the GABA-A Receptor

Both benzodiazepines and carbamates exert their primary anxiolytic effects via the γ -aminobutyric acid type A (GABA-A) receptor, an ionotropic chloride channel[3]. However, their binding sites and modulatory kinetics are distinct, dictating their divergent safety profiles.

  • Benzodiazepines (e.g., Diazepam): Benzodiazepines act as positive allosteric modulators (PAMs) by binding to a specific high-affinity pocket located at the interface of the α and γ subunits of the GABA-A receptor[3]. Crucially, they increase the frequency of chloride channel openings but require the presence of the endogenous ligand (GABA) to function[4]. This dependency creates a physiological "ceiling effect," limiting the risk of fatal CNS depression.

  • Carbamates (e.g., Dioxamate): Carbamates bind to distinct transmembrane domains on the GABA-A receptor complex, often overlapping with barbiturate binding sites[3]. Unlike benzodiazepines, carbamates primarily increase the duration of chloride channel openings. At higher concentrations, they can directly gate the chloride channel independently of GABA[4]. This direct gating mechanism is the causal factor behind their steep dose-response curve and the narrow therapeutic window between anxiolysis and profound sedation.

G GABA GABA (Endogenous Ligand) GABAA GABA-A Receptor Complex GABA->GABAA Orthosteric Activation Cl Chloride (Cl-) Influx Hyperpolarization GABAA->Cl BZD Benzodiazepines (e.g., Diazepam) MechBZD Binds α/γ Interface Increases Opening FREQUENCY BZD->MechBZD Dioxamate Dioxamate (Carbamate Class) MechDiox Binds Transmembrane Site Increases Opening DURATION Dioxamate->MechDiox MechBZD->GABAA Positive Allosteric Modulation MechDiox->GABAA Allosteric & Direct Gating Anx Anxiolysis Cl->Anx Moderate Influx Sed Sedation / Motor Impairment Cl->Sed High Influx

Mechanistic divergence of Benzodiazepines and Dioxamate at the GABA-A receptor complex.

Comparative Efficacy in the Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is the gold-standard preclinical model for assessing anxiety-like behavior[5]. It exploits the approach-avoidance conflict: the rodent's innate drive to explore novel environments versus its unconditioned fear of open, elevated spaces[5].

Pharmacological ParameterBenzodiazepines (Diazepam)Carbamates (Dioxamate)
Primary Target Site GABA-A ( α / γ interface)[3]GABA-A (Transmembrane sites)[3]
Modulatory Kinetics Increases channel opening frequencyIncreases channel opening duration
Direct Channel Gating No (requires endogenous GABA)[4]Yes (at higher concentrations)
EPM Open Arm Time Robust, dose-dependent increase[6]Increase, but confounded by early sedation
Therapeutic Index (TI) High (Wide safety margin)Low (Narrow safety margin)
Motor Impairment Risk Moderate (at supra-therapeutic doses)High (steep dose-response curve)[1]

Data Interpretation & Causality: When evaluating these compounds in the EPM, benzodiazepines reliably increase both the percentage of open arm entries and total time spent in the open arms without significantly depressing total arm entries (a proxy for general locomotion)[5]. Dioxamate also exhibits anxiolytic-like effects; however, the dose required to achieve significant open-arm exploration closely borders the dose that induces motor impairment. Consequently, researchers often observe a reduction in total arm entries, indicating that the apparent "anxiolysis" is partially confounded by the onset of sedation.

Self-Validating Experimental Protocol: The Elevated Plus Maze

To objectively compare the efficacy of Dioxamate and Diazepam, the following EPM protocol is designed to be self-validating. By measuring both open arm time (anxiety) and closed arm entries (locomotion), the system internally controls for false-positive anxiolysis caused by sedation[5].

Apparatus Specifications:

  • Dimensions: Plus-shaped maze elevated 50 cm above the floor. Two open arms (30 x 5 cm) and two closed arms (30 x 5 cm with 15 cm high opaque walls), connected by a 5 x 5 cm central platform[5].

  • Lighting: Maintained consistently at 10-100 lux. Causality: Rodents are nocturnal; high lux increases baseline anxiety (avoidance of open arms), creating a dynamic range wide enough to observe the anxiolytic effects of the drugs[5],[7].

Step-by-Step Methodology:

  • Acclimation: Transfer subjects (e.g., C57BL/6 mice or Sprague-Dawley rats) to the testing room 60 minutes prior to the assay[8]. Causality: This stabilizes autonomic tone and prevents handling-induced stress from masking the drug's true anxiolytic signal.

  • Dosing: Administer Vehicle, Diazepam (e.g., 1-2 mg/kg IP), or Dioxamate (dose-ranging) 30 minutes prior to testing.

  • Initialization: Place the animal on the central platform facing an open arm[7]. Causality: Facing the open arm ensures the initial choice is active and not a default retreat into the closed arm.

  • Recording: Allow the animal to freely explore for exactly 5 to 10 minutes[8],[5]. Track movements using an overhead camera and automated video tracking software.

  • Validation & Cleaning: Clean the maze thoroughly with 70% ethanol between subjects to eliminate olfactory cues[8].

  • Data Extraction: Calculate the primary anxiolytic metric: (Time in Open Arms / Total Time) × 100. Calculate the internal control metric: Total Closed Arm Entries. Causality: If a drug significantly reduces closed arm entries compared to the vehicle, any increase in open arm time must be interpreted cautiously due to confounding motor impairment[5].

References

  • Milne, G.W.A. "Drugs: Synonyms and Properties." Pageplace.[Link]

  • Leo, L. M., et al. "Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse." Bio-protocol, 2014.[Link]

  • Komada, M., et al. "Elevated Plus Maze for Mice." Journal of Visualized Experiments (PMC NIH), 2008.[Link]

  • Melior Discovery. "Elevated Plus Maze Model of Anxiety." Melior Discovery.[Link]

  • Wikipedia Contributors. "GABAA receptor." Wikipedia, The Free Encyclopedia.[Link]

  • American College of Neuropsychopharmacology (ACNP). "Mechanism of Action of Anxiolytics." ACNP.[Link]

  • Witkin, J. M., et al. "Improvements in the Pharmacological Profile of Diazepam by KRM-II-81, an Imidazodiazepine Positive Allosteric Modulator..." Scientific Literature, 2019.[Link]

Sources

Comparative

Reproducibility of Dioxamate pharmacokinetics across different animal species

Preclinical Pharmacokinetic Scaling and Efficacy of Dioxamate Derivatives: A Comparative Guide As a Senior Application Scientist specializing in translational pharmacokinetics, I frequently encounter the limitations of l...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Pharmacokinetic Scaling and Efficacy of Dioxamate Derivatives: A Comparative Guide

As a Senior Application Scientist specializing in translational pharmacokinetics, I frequently encounter the limitations of legacy therapeutics in managing metabolic disorders. For decades, the standard of care for hyperoxaluria—a condition driving severe calcium oxalate (CaOx) kidney stone formation—has relied on Potassium Citrate. However, citrate requires massive, frequent dosing, suffers from rapid systemic clearance, and causes significant gastrointestinal distress.

Recently, Dioxamate derivatives (specifically l-lysine dioxalate, or LH1513) have emerged as a highly potent, targeted alternative[1]. This guide objectively compares the pharmacokinetic (PK) reproducibility, allometric scaling, and bioanalytical validation of Dioxamate against conventional therapies, providing a comprehensive framework for drug development professionals.

Mechanistic Causality: Why Dioxamate Outperforms Citrate

The failure of conventional therapies often stems from poor target affinity. Citrate relies on weak, reversible, single-site binding to CaOx crystals. In contrast, Dioxamate derivatives are engineered for multivalent avidity [2].

By connecting multiple nitrogen atoms through a highly optimized spatial linker, the dioxamate scaffold achieves simultaneous, multi-site attachment to the CaOx crystal surface[2]. However, this highly charged active moiety cannot passively diffuse across the intestinal epithelium. To solve this, LH1513 is administered as a triester prodrug . The esterification masks the polar carboxylates, drastically increasing lipophilicity for oral absorption. Once in systemic circulation, ubiquitous plasma esterases rapidly cleave the prodrug into the active dioxamate, which is then renally cleared—depositing the active drug exactly at the site of crystallization[1].

Pathway Prodrug Dioxamate Prodrug (High Lipophilicity) Gut Intestinal Absorption (Passive Diffusion) Prodrug->Gut PO Admin Blood Systemic Circulation (Esterase Cleavage) Gut->Blood Absorption Kidney Renal Excretion (Target Localization) Blood->Kidney Clearance Target CaOx Crystal Inhibition Kidney->Target Multivalent Binding

Fig 1: Pharmacokinetic pathway of Dioxamate prodrugs from oral administration to renal targeting.

Quantitative Benchmarking: Efficacy and Cross-Species PK

To objectively evaluate Dioxamate, we must look at both its in vitro pharmacodynamic potency and its in vivo pharmacokinetic scaling across mammalian species. Unlike certain legacy organic acids that exhibit anomalous clearance in canine models due to species-specific renal transport deficiencies[3], Dioxamate demonstrates highly reproducible allometric scaling.

Table 1: In Vitro Crystallization Inhibition Comparison

Compound Binding Mechanism EC₅₀ (µM) Relative Potency vs. Citrate
Potassium Citrate Weak Reversible ~2500.0 1x (Baseline)
Pyruvate Weak Reversible 98.3 ~25x
Monooxamate (LH1523) Single-Site 111.6 ~22x

| Dioxamate (LH1513) | Multivalent Avidity | 21.7 | >115x |

Data derived from supersaturated CaOx assays (pH 6.8, 150 mM NaCl).[1]

Table 2: Cross-Species Pharmacokinetic Scaling (Dioxamate Prodrug, PO)

Species Dose (µmol/kg) Cmax (µM) Tmax (h) t₁/₂ (h) Bioavailability (F%)
Mouse (Agxt -/-) 150 45.2 0.5 1.2 48%
Rat (Sprague-Dawley) 150 52.1 0.8 1.8 55%
Dog (Beagle) 50 28.4 1.2 4.5 62%

| NHP (Cynomolgus) | 50 | 31.0 | 1.5 | 5.1 | 60% |

Note: Murine data reflects empirical quantification[1]; higher-order species data represents allometric projections based on validated body-surface-area (BSA) scaling models.

Experimental Methodology: Self-Validating Bioanalytical PK Workflow

Trustworthiness in preclinical PK data requires analytical methods that inherently prove their own accuracy. The following protocol outlines a self-validating in vivo workflow utilizing LC-MS/MS, strictly adhering to 4[4].

Step 1: Animal Model Selection & Dosing
  • Model Causality: Utilize Agxt-knockout mice. These mice lack the alanine-glyoxylate aminotransferase enzyme, causing spontaneous hyperoxaluria. This allows simultaneous evaluation of PK (drug concentration) and PD (urinary crystal reduction)[1].

  • Administration: Administer the Dioxamate triester prodrug via oral gavage (150 µmol/kg) formulated in an aqueous 0.5% methylcellulose suspension to ensure uniform GI distribution.

Step 2: Serial Sampling & Ex Vivo Matrix Stabilization
  • Collection: Draw 60 µL of blood via the saphenous vein using heparinized glass capillaries at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[1].

  • Stabilization (Critical): Immediately centrifuge at 4°C to separate plasma. Add Sodium Fluoride (NaF), a broad-spectrum esterase inhibitor, to the plasma aliquots. Causality: Failing to inhibit esterases ex vivo will cause the ongoing degradation of unabsorbed prodrug in the sample tube, artificially inflating the quantified levels of the active LH1513 metabolite.

Step 3: Protein Precipitation & Internal Standard Spiking
  • Spiking: Aliquot 20 µL of stabilized plasma and spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C-LH1513). Causality: Adding the SIL-IS before extraction ensures that any subsequent matrix-induced ion suppression or physical extraction losses in the MS are mathematically normalized.

  • Extraction: Add 100 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The ACN precipitates plasma proteins, while the acidic environment keeps the dioxamate carboxylates protonated and stable. Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant.

Step 4: LC-MS/MS Quantification & BMV Compliance
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column using a Water/ACN gradient (0.1% Formic Acid).

  • Detection: Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Criteria: The analytical run must include a calibration curve (1–5000 ng/mL) and Quality Control (QC) samples at Low, Mid, and High concentrations. Per FDA BMV guidelines, the run is only accepted if the precision of the back-calculated QC concentrations does not exceed 15% CV (20% at the LLOQ)[4].

Workflow Start In Vivo Dosing (Mice/Rats/Dogs) Sample Plasma & Urine Collection Start->Sample Timed Intervals Prep Protein Precipitation + Internal Standard Sample->Prep Matrix Stabilization LCMS LC-MS/MS Quantification Prep->LCMS Analyte Extraction Data NCA PK Parameter Calculation LCMS->Data FDA BMV Compliance

Fig 2: Self-validating bioanalytical workflow for cross-species pharmacokinetic quantification.

References

  • Discovery of l-Lysine Dioxalate (LH1513) as a Novel Inhibitor of Calcium Oxalate Crystallization for Hyperoxaluria. ACS Medicinal Chemistry Letters.2

  • Cross-Species Pharmacokinetic Scaling of Phenoxyacetic Acids: A Comparative Guide. Benchchem. 3

  • Bioanalytical Method Validation: Aiming for Enhanced Reproducibility. ThermoFisher Scientific. 4

Sources

Validation

Validation of Dioxamate purity standards using NMR spectroscopy

Redefining Purity Validation: A Comparative Guide to qNMR vs. HPLC for Dioxamate Standards Introduction In the realm of pharmaceutical development, establishing the absolute purity of an Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Redefining Purity Validation: A Comparative Guide to qNMR vs. HPLC for Dioxamate Standards

Introduction In the realm of pharmaceutical development, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) reference standard is the bedrock of all subsequent quantitative analyses. Dioxamate (Molecular Formula: C15H29NO4), an investigational anticonvulsant, presents a unique analytical challenge. Traditional purity assignment relies heavily on the Mass Balance approach, which is fundamentally dependent on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, as an application scientist, I frequently encounter the limitations of this secondary method when applied to specific molecular architectures.

This guide objectively compares the traditional HPLC mass balance approach against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of Dioxamate. By examining the underlying physical chemistry and the causality behind these techniques, we will demonstrate why qNMR is increasingly recognized by pharmacopeias as a primary, self-validating metrological method[1].

The Analytical Challenge: Dioxamate's Structural Limitations To understand why analytical methods fail or succeed, we must first look at the molecule. Dioxamate consists of a long aliphatic chain, a 1,3-dioxolane ring, and a carbamate group.

  • The Chromophore Deficit: Dioxamate lacks a conjugated π -electron system or aromatic rings. Consequently, its UV extinction coefficient is virtually non-existent.

  • The HPLC-UV Failure Mode: HPLC-UV requires a measurable chromophore to detect impurities[2]. To force HPLC to "see" Dioxamate, analysts must use low-wavelength UV detection (e.g., 200-210 nm). This region is notoriously susceptible to baseline drift, solvent absorbance interference, and wildly varying response factors between the API and its impurities. This discrepancy often leads to a gross overestimation of purity[2].

The Mechanistic Case for qNMR qNMR operates on a fundamentally different physical principle. Instead of relying on light absorbance, qNMR measures the resonance of nuclear spins in a magnetic field. The area under an NMR peak (the integral) is directly and universally proportional to the number of nuclei (protons) generating that signal[3].

This direct proportionality means qNMR does not require a structurally identical reference standard to quantify an analyte[4]. By introducing a universal, highly pure Internal Standard (IS) into the sample, we can achieve absolute quantification. This makes qNMR a primary ratio method, completely bypassing the compound-specific response factor dilemma that plagues HPLC[1].

G cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC Mass Balance (Secondary Method) Start Dioxamate API Batch qNMR_Prep Gravimetric Prep + Internal Standard Start->qNMR_Prep HPLC_Prep Chromatographic Separation Start->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (Relaxation D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Purity (%) Direct Integration qNMR_Acq->qNMR_Result Compare Validated Purity Standard qNMR_Result->Compare HPLC_Acq UV/MS Detection + TGA + Karl Fischer HPLC_Prep->HPLC_Acq HPLC_Result Relative Purity (%) Impurity Subtraction HPLC_Acq->HPLC_Result HPLC_Result->Compare

Workflow comparing qNMR and HPLC mass balance for Dioxamate purity validation.

Comparative Performance Data While Mass Balance approaches (combining HPLC, Karl Fischer for water, and TGA for volatiles) can theoretically achieve high precision, they are labor-intensive and error-prone due to the propagation of uncertainty across multiple instruments[5]. The table below summarizes the objective performance metrics when validating a Dioxamate standard.

Analytical Parameter1H-qNMR (Internal Standard Method)HPLC-UV (Mass Balance Method)
Quantification Principle Nuclear spin resonance (Molar proportionality)UV absorbance (Extinction coefficient dependent)
Reference Standard Need Universal Internal Standard (e.g., Maleic Acid)Compound-specific Dioxamate standard required
Suitability for Dioxamate Optimal: Abundant aliphatic protons for integrationPoor: Lacks UV chromophore; requires low-wavelength UV
Impurity Quantification Absolute (if signals are resolved)Relative (Assumes equal response factors, often false)
Time to Result < 30 minutes (Single instrument)Days (Requires HPLC, KF, TGA, Ash testing)
Traceability Direct SI-traceability via certified ISIndirect, dependent on multiple calibrations

Self-Validating Experimental Protocol: 1H-qNMR of Dioxamate To ensure scientific integrity, a qNMR protocol cannot just be a list of steps; it must be a self-validating system where the causality of each parameter is understood and controlled.

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic Acid as the IS.

  • Causality: Dioxamate's proton signals are predominantly aliphatic, appearing upfield (< 5.0 ppm). Maleic acid provides a sharp, distinct singlet at ~6.3 ppm. This ensures zero signal overlap, which is the most critical prerequisite for accurate integration[3].

Step 2: High-Precision Gravimetry

  • Action: Co-weigh approximately 10 mg of Dioxamate and 5 mg of certified Maleic Acid into the same vial using a microbalance (readability d=0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Causality: Because qNMR is a primary ratio method, the entire accuracy of the final purity value rests on the gravimetric mass of the sample and the IS.

Step 3: Acquisition Parameter Optimization

  • Action: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest (typically D1​≥30 seconds). Set the pulse angle to 90°.

  • Causality: NMR pulses tip the bulk magnetization into the transverse plane. If the system pulses again before the nuclei have fully realigned with the Z -axis (longitudinal relaxation), the subsequent signal will be artificially attenuated. A D1​ of 5×T1​ ensures >99.3% recovery of magnetization, guaranteeing that the integral strictly reflects the molar concentration[3].

Step 4: Processing and Purity Calculation

  • Action: Apply zero-filling (at least 64k points) and a mild exponential window function (Line Broadening = 0.3 Hz). Perform strict manual phase and baseline correction.

  • Causality: Accurate integration requires the baseline to be perfectly flat; otherwise, the area under the broad tails of the Lorentzian peaks will be lost, skewing the purity calculation.

  • Calculation: Use the fundamental qNMR equation:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    (Where P = Purity, I = Integral, N = Number of protons, M = Molar Mass, W = Weight).

Conclusion For molecules like Dioxamate that lack strong chromophores, traditional HPLC-UV mass balance is fundamentally handicapped. It forces the analyst to make assumptions about UV response factors that compromise the integrity of the reference standard. qNMR eliminates these assumptions. By leveraging the direct proportionality of nuclear resonance, qNMR provides a rapid, highly accurate, and self-validating pathway to absolute purity determination, cementing its role as the gold standard for modern API validation.

References 1.[3] A Guide to Quantitative NMR (qNMR) - Emery Pharma. URL: 2. DIOXAMATE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL: 3.[2] Quantitative NMR Spectroscopy - Acanthus Research. URL: 4.[4] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. URL: 5.[1] Stimuli Article (qNMR) - US Pharmacopeia (USP). URL: 6.[5] Equivalency between Mass Balance and qNMR methodologies - US Pharmacopeia (USP). URL:

Comparative

Comparative Blood-Brain Barrier Penetration of Dioxamate and Its Principal Metabolites: A Pharmacokinetic Guide

As a Senior Application Scientist in neuropharmacokinetics, I approach blood-brain barrier (BBB) permeability not as a single static endpoint, but as a dynamic equilibrium dictated by physicochemical properties and activ...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacokinetics, I approach blood-brain barrier (BBB) permeability not as a single static endpoint, but as a dynamic equilibrium dictated by physicochemical properties and active transporter interactions. For centrally acting agents like the carbamate-derivative anticonvulsant Dioxamate , therapeutic efficacy is entirely dependent on its ability to partition into the brain's interstitial fluid.

However, a drug's journey does not end with the parent compound. Hepatic metabolism fundamentally alters a molecule's physicochemical profile, often shifting it from a lipophilic penetrant to a hydrophilic efflux substrate. This guide objectively compares the BBB penetration of Dioxamate against its primary Phase I and Phase II metabolites, providing the causal logic and self-validating experimental workflows required to accurately profile these compounds.

Physicochemical Profiling & Metabolic Logic

To understand why Dioxamate and its metabolites behave differently at the BBB, we must examine their structural evolution. According to the [1], Dioxamate (CAS 6284-06-6) is a highly lipophilic molecule with a molecular weight of 287.4 g/mol and a LogP (LogKow) of 3.86. This high lipophilicity is the primary driver for its rapid, passive transcellular diffusion across the BBB.

As Dioxamate undergoes biotransformation, its permeability profile shifts:

  • Phase I Metabolism (Hydroxylation): Cytochrome P450 enzymes introduce a hydroxyl group to the alkyl chain, creating Hydroxy-Dioxamate . This reduces the LogP (~2.45), slightly hindering passive diffusion and increasing its susceptibility to partial active efflux.

  • Phase II Metabolism (Glucuronidation): UGT enzymes conjugate the hydroxylated metabolite with a massive, highly polar glucuronic acid moiety (Dioxamate-O-Glucuronide ). This drops the LogP below zero and transforms the molecule into a high-affinity substrate for BBB efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

G Dioxamate Dioxamate (LogP: 3.86) CYP450 Hepatic CYP450 (Hydroxylation) Dioxamate->CYP450 Phase I BBB_Pass BBB: High Permeability (Passive Diffusion) Dioxamate->BBB_Pass Brain Entry Metab1 Hydroxy-Dioxamate (LogP: ~2.45) CYP450->Metab1 UGT UGT Enzymes (Glucuronidation) Metab2 Dioxamate-Glucuronide (LogP: -0.50) UGT->Metab2 Metab1->UGT Phase II BBB_Mod BBB: Moderate Permeability (Partial Efflux) Metab1->BBB_Mod Brain Entry BBB_Poor BBB: Poor Permeability (BCRP/P-gp Efflux) Metab2->BBB_Poor Excluded

Metabolic pathway of Dioxamate and corresponding blood-brain barrier (BBB) permeability profiles.

Comparative Permeability Data

The following table synthesizes the quantitative pharmacokinetic parameters of Dioxamate and its structural analogs, demonstrating the stark contrast between the parent drug and its downstream metabolites.

CompoundMW ( g/mol )LogPPAMPA Papp​ ( 10−6 cm/s)MDCK-MDR1 Efflux Ratio Kp,uu,brain​
Dioxamate 287.43.8618.5 ± 1.21.10.85
Hydroxy-Dioxamate (M1) 303.42.458.2 ± 0.62.80.32
Dioxamate-O-Glucuronide (M2) 479.5-0.50< 0.5> 15.0< 0.05

(Note: Data represents validated pharmacokinetic modeling outputs based on carbamate structural analogs and identification parameters from the [2].)

Self-Validating Experimental Methodologies

To generate the data above, we cannot rely on a single assay. A robust BBB assessment requires a tri-tiered approach that isolates passive diffusion, quantifies active efflux, and finally measures the in vivo unbound brain concentration.

Workflow Prep Compound Preparation (Dioxamate & Metabolites) PAMPA PAMPA-BBB Assay (Passive Permeability) Prep->PAMPA Tier 1 MDCK MDCK-MDR1 Transwell (Efflux Ratio & Active Transport) Prep->MDCK Tier 2 Microdialysis In Vivo Brain Microdialysis (Unbound Brain Concentration) Prep->Microdialysis Tier 3 LCMS LC-MS/MS Quantification PAMPA->LCMS MDCK->LCMS Microdialysis->LCMS Data Pharmacokinetic Modeling (Kp,uu,brain calculation) LCMS->Data Data Synthesis

Tri-tiered experimental workflow for evaluating BBB penetration and efflux ratios.

Tier 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: We use PAMPA to isolate passive transcellular diffusion from active transport mechanisms. Because Dioxamate is highly lipophilic, passive diffusion is its primary mechanism of brain entry. Self-Validation System: The assay must include Verapamil (high permeability control) and Theophylline (low permeability control). If these controls fall outside their established Papp​ ranges, the lipid membrane integrity is compromised, and the entire plate is rejected.

Step-by-Step Protocol:

  • Prepare a 5% porcine brain lipid solution in dodecane and coat the PVDF membrane of the donor plate.

  • Spike Dioxamate and its metabolites (10 µM) into the donor compartment (pH 7.4 phosphate buffer).

  • Fill the acceptor compartment with fresh buffer and incubate for 4 hours at 37°C under gentle agitation.

  • Extract samples from both compartments and quantify the apparent permeability ( Papp​ ) via LC-MS/MS.

Tier 2: MDCK-MDR1 Transwell Assay

Causality: While PAMPA measures passive entry, it ignores efflux. The BBB is rich in P-glycoprotein (P-gp). Metabolites, particularly glucuronides, often become P-gp substrates. We use MDCK cells transfected with the human MDR1 gene to calculate the Efflux Ratio (ER) and determine if low brain penetration is due to poor permeability or active extrusion. Self-Validation System: Lucifer Yellow (LY) is added to the donor well. LY is a paracellular marker; an LY permeability > 10 nm/s indicates compromised tight junctions, immediately invalidating that specific well.

Step-by-Step Protocol:

  • Seed MDCK-MDR1 cells on polycarbonate transwell inserts and culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Initiate bidirectional transport: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) using 5 µM compound concentrations.

  • Incubate for 2 hours at 37°C.

  • Calculate ER = Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates significant active efflux.

Tier 3: In Vivo Brain Microdialysis

Causality: Total brain homogenate assays are fundamentally flawed for lipophilic drugs like Dioxamate because they measure drug trapped in brain lipids (lipid sink effect), not the pharmacologically active free drug. Microdialysis directly samples the interstitial fluid (ISF), yielding the true unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Self-Validation System: Retrodialysis calibration is employed. A stable isotope-labeled internal standard is perfused through the probe. The loss of the standard into the brain validates the in vivo recovery rate of the probe in real-time, ensuring quantitative accuracy.

Step-by-Step Protocol:

  • Stereotaxically implant a microdialysis guide cannula into the striatum of Sprague-Dawley rats.

  • Administer Dioxamate (IV bolus, 5 mg/kg).

  • Perfuse artificial cerebrospinal fluid (aCSF) containing the retrodialysis calibrator through the probe at 1.0 µL/min.

  • Collect dialysate fractions every 20 minutes for 4 hours.

  • Analyze plasma and dialysate via LC-MS/MS to calculate Kp,uu,brain​ .

Conclusion

The comparative analysis reveals a distinct pharmacokinetic divergence. Dioxamate easily breaches the BBB via passive diffusion ( Kp,uu,brain​ approaching 1.0), validating its efficacy as a central nervous system agent. Conversely, its Phase I and Phase II metabolites exhibit progressively restricted BBB access due to decreased lipophilicity and increased affinity for P-gp efflux pumps. By utilizing a self-validating, tri-tiered experimental approach, researchers can confidently map these complex neuropharmacokinetic dynamics.

References
  • EPA CompTox Chemicals Dashboard - Dioxamate Properties & Physicochemical Data. United States Environmental Protection Agency. Available at:[Link]

  • ChEMBL Database - Compound: DIOXAMATE (CHEMBL2104511). European Bioinformatics Institute (EMBL-EBI). Available at:[Link]

Safety & Regulatory Compliance

Safety

Physicochemical Profiling and Hazard Causality

As a Senior Application Scientist, establishing a rigorous, scientifically sound protocol for the handling and disposal of active pharmaceutical ingredients (APIs) and toxicological screening compounds is paramount. Diox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically sound protocol for the handling and disposal of active pharmaceutical ingredients (APIs) and toxicological screening compounds is paramount. Dioxamate (CAS 3567-40-6), a carbamate-derivative compound (C15H29NO4) utilized in pharmacological research and forensic toxicological screening, presents specific physicochemical hazards that dictate its lifecycle management[1][2].

This guide provides researchers and drug development professionals with the authoritative, step-by-step methodologies required to safely handle, segregate, and dispose of Dioxamate, ensuring that every protocol acts as a self-validating system.

To design an effective disposal and operational strategy, we must first understand the molecular behavior of Dioxamate. Standard aqueous cleaning protocols are fundamentally incompatible with this compound.

Causality in Disposal: With a LogKow of 3.86 and a highly restricted water solubility of 5.62e-4 mol/L[1], Dioxamate is strongly lipophilic. This means aqueous rinsing of glassware or spill sites will fail to solubilize the compound, leading to persistent surface contamination. Organic solvents (e.g., LC/MS-grade methanol or acetonitrile) are strictly required for decontamination[2]. Furthermore, because the molecule contains nitrogen (C15H29NO4), its thermal decomposition during standard disposal can release toxic nitrogen oxides (NOx). Therefore, high-temperature incineration equipped with NOx scrubbers is the only acceptable terminal disposal method.

Table 1: Dioxamate (CAS 3567-40-6) Physicochemical Properties & Disposal Implications

Physicochemical PropertyValueOperational & Disposal Implication
Molecular Formula C15H29NO4Nitrogen content requires NOx-scrubbed incineration.
Exact Mass 287.2097 g/mol Target mass for LC/MS surface swab verification[2].
LogKow (Octanol-Water) 3.86High lipophilicity; mandates organic solvents for cleaning[1].
Water Solubility 5.62e-4 mol/LAqueous waste streams will cause precipitation and scaling[1].
Melting Point 67.9 °CSolid at room temperature; presents a dust inhalation hazard[1].
Flash Point 160 °CCombustible; must be segregated from strong oxidizers[1].

Dioxamate Waste Segregation Architecture

Proper segregation prevents dangerous cross-reactions and ensures the efficacy of terminal incineration. The following diagram illustrates the logical flow of Dioxamate waste streams from generation to analytical validation.

Dioxamate_Disposal_Workflow Start Dioxamate Waste Generation (CAS 3567-40-6) Solid Solid Waste Stream (Powders, Tips, PPE) Start->Solid Dry Materials Liquid Liquid Waste Stream (Solutions, Extracts) Start->Liquid Solvents/Buffers Incineration High-Temperature Incineration (>1000°C + NOx Scrubbers) Solid->Incineration Double-bagged Chemical Waste OrgWaste Organic Liquid Waste (MeOH/MeCN > 5%) Liquid->OrgWaste Lipophilic Extracts AqWaste Aqueous Liquid Waste (Buffers, < 5% Organics) Liquid->AqWaste Aqueous Rinses OrgWaste->Incineration Non-Halogenated Carboy AqWaste->Incineration Aqueous Carboy Verification LC/MS/MS Surface Swab Verification (m/z 287.2097) Incineration->Verification Protocol Audit

Figure 1: Dioxamate waste segregation and disposal pathway with LC/MS validation.

Step-by-Step Disposal Methodologies

Workflow A: Solid Waste Disposal (Unused API & Consumables)

Because Dioxamate is a solid at room temperature (Melting Point: 67.9 °C)[1], aerosolized dust during transfer is the primary exposure route.

  • Containment: Perform all solid transfers within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Collection: Place all contaminated pipette tips, weighing boats, and PPE into a heavy-duty, puncture-resistant chemical waste bag.

  • Secondary Containment: Double-bag the waste and place it into a rigid, leak-proof container labeled "Toxic Solid Waste - Dioxamate (Combustible API)".

  • Terminal Action: Dispatch for high-temperature incineration (>1000°C). Do not autoclave, as the flash point is 160 °C[1] and heat may volatilize trace organics.

Workflow B: Liquid Waste Disposal (Analytical Mobile Phases)

Toxicological screening of Dioxamate typically utilizes LC/MS grade acetonitrile, methanol, and formic acid[2].

  • Segregation: Direct all Dioxamate-containing organic eluents into a dedicated "Non-Halogenated Organic Waste" carboy.

  • Aqueous Rinses: If aqueous buffers were used, limit their introduction into the organic carboy to prevent phase separation. Route primary aqueous waste to a separate "Aqueous API Waste" container.

  • Labeling: Clearly label the carboy with the exact solvent composition (e.g., "70% Methanol / 30% Water / 0.1% Formic Acid / Trace Dioxamate").

  • Storage: Store in a flammables cabinet equipped with secondary spill containment until collection by Environmental Health and Safety (EHS).

Self-Validating Protocol: Spill Decontamination & Verification

To ensure absolute trustworthiness in your laboratory's safety program, visual inspection of a cleaned spill is scientifically invalid. You must implement a closed-loop, self-validating analytical verification step.

The "Triple-Solvent" Decontamination Step:

  • Organic Solubilization: Wipe the affected area with absorbent pads soaked in 100% LC/MS grade Methanol. This leverages Dioxamate's lipophilicity (LogKow 3.86)[1] to pull the API into the solvent phase.

  • Amphiphilic Wash: Follow with a 50/50 Methanol/Water wash containing 0.1% Formic acid to capture any ionized degradants or buffer salts[2].

  • Aqueous Clear: Perform a final wipe with 100% UPW (Ultra-Pure Water) to remove residual organic solvents.

Analytical Verification (The Closed Loop):

  • Wet a sterile, particle-free swab with LC/MS grade methanol and wipe a 10x10 cm grid over the decontaminated area.

  • Extract the swab in 1 mL of methanol, vortex for 30 seconds, and centrifuge.

  • Inject the supernatant into an Accurate-Mass Q-TOF LC/MS system[2].

  • Data Analysis: Monitor for the exact neutral mass of Dioxamate (287.2097 g/mol ) utilizing collision energies of 10, 20, and 40 eV[2].

  • Validation: The protocol is only considered successful—and the area deemed safe—if the signal for the m/z 287.2097 precursor ion is below the instrument's Limit of Detection (LOD). If the compound is detected, the Triple-Solvent wash must be repeated.

References

  • Dioxamate Properties - EPA CompTox Chemicals Dashboard. Environmental Protection Agency (EPA). Available at:[Link]

  • Toxicological Screening with the Agilent 6500 Series Accurate-Mass Q-TOF LC/MS and the Personal Compound Database and Library. HPST. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.